2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(2-methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3 |
InChI Key |
ZSFCGNNMMPZMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a lignan (B3055560) compound that has garnered interest within the scientific community. Lignans (B1203133) are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental methodologies for its isolation, and a discussion of its potential biological significance based on related compounds.
Natural Sources
The primary identified natural source of this compound is the fruit of the plant Kadsura longipedunculata.[1][2] This plant, belonging to the Schisandraceae family, is a woody vine found predominantly in Southern China. Various parts of Kadsura species have been traditionally used in Chinese medicine, and modern phytochemical investigations have revealed a rich diversity of lignans and other bioactive compounds within this genus.[3][4][5][6]
Quantitative Data
Currently, there is no publicly available quantitative data specifying the yield or concentration of this compound from its natural source. The following table is provided as a template for future research findings.
| Natural Source | Plant Part | Compound Yield (mg/kg) | Method of Quantification | Reference |
| Kadsura longipedunculata | Fruit | Data not available | Data not available |
Experimental Protocols: Isolation of Lignans from Kadsura Species
While a specific protocol for the isolation of this compound is not detailed in available literature, a general methodology for the extraction and purification of lignans from Kadsura species can be compiled from various studies. The following is a representative experimental protocol.
1. Plant Material Collection and Preparation:
-
Fresh, mature fruits of Kadsura longipedunculata are collected.
-
The plant material is air-dried in a shaded, well-ventilated area to a constant weight.
-
The dried fruits are then ground into a coarse powder using a mechanical grinder.
2. Extraction:
-
The powdered plant material is subjected to extraction with an organic solvent. A common method is maceration or Soxhlet extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature for an extended period (e.g., 3 x 72 hours).
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Each fraction is concentrated under reduced pressure. Lignans are typically enriched in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The lignan-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column (100-200 or 200-300 mesh).
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 3:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the target compound is often achieved using preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm).
-
5. Structure Elucidation:
-
The purity and structure of the isolated compound are confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.
-
Mandatory Visualization
Experimental Workflow for Lignan Isolation
Caption: Generalized workflow for the isolation of this compound.
Putative Signaling Pathway Modulation
While the specific biological activities and signaling pathways of this compound have not been extensively studied, many structurally related lignans and other dihydroxy-polyphenolic compounds have demonstrated anti-inflammatory properties. A key mechanism underlying these effects is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8][9]
References
- 1. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Kadsura | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Putative Biosynthetic Pathway of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan that has been isolated from the aerial parts of Rodgersia podophylla. While the specific biosynthetic pathway of this compound has not been fully elucidated, this guide provides a comprehensive overview of a putative pathway based on the well-established principles of lignan (B3055560) and neolignan biosynthesis. This document outlines the probable enzymatic steps, precursor molecules, and potential intermediates. Furthermore, it details generalized experimental protocols and data presentation formats that can be employed to investigate and validate this proposed pathway, making it a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Proposed Biosynthetic Pathway
The biosynthesis of this compound likely originates from the general phenylpropanoid pathway, which is responsible for the synthesis of monolignols, the primary building blocks of lignans (B1203133) and neolignans.[1][2] The pathway can be conceptualized in three main stages:
-
Monolignol Biosynthesis: The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols such as p-coumaryl alcohol and coniferyl alcohol.[1][3]
-
Oxidative Coupling: Two monolignol units undergo oxidative coupling to form a variety of lignan and neolignan skeletons. This crucial step is mediated by enzymes like laccases and peroxidases and can be directed by dirigent proteins to achieve stereoselectivity.[4][5] For the formation of this compound, a neolignan, the coupling would occur between the C8 of one monolignol and the C3' of the other, as well as an ether linkage.
-
Post-Coupling Modifications: Following the initial coupling, the resulting neolignan scaffold undergoes a series of tailoring reactions, including hydroxylations, epoxidations, and dehydrogenations, to yield the final product. These modifications are typically catalyzed by cytochrome P450 monooxygenases and dehydrogenases.
A proposed biosynthetic pathway is visualized below:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
While no specific quantitative data for the biosynthesis of this compound is currently available, the following table provides a template for summarizing such data once it is obtained through experimentation.
| Enzyme | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Product(s) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | e.g., 1.5 | e.g., 50 | Cinnamic acid |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | e.g., 0.8 | e.g., 25 | p-Coumaric acid |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | e.g., 2.1 | e.g., 70 | p-Coumaroyl-CoA |
| Laccase/Peroxidase | p-Coumaryl alcohol, Coniferyl alcohol | e.g., 10.5 | e.g., 150 | Monolignol Radicals |
| P450 Hydroxylase | Coupled Intermediate | e.g., 0.3 | e.g., 15 | Hydroxylated Intermediate |
| P450 Epoxidase | Hydroxylated Intermediate | e.g., 0.1 | e.g., 10 | Epoxidated Intermediate |
| Dehydrogenase | Epoxidated Intermediate | e.g., 1.2 | e.g., 40 | This compound |
Experimental Protocols
The elucidation of a novel biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be instrumental in confirming the proposed pathway for this compound.
Isotope Labeling Studies
Objective: To trace the incorporation of precursors into the target molecule.
Methodology:
-
Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine) to cell cultures or whole plants of Rodgersia podophylla.
-
Incubation: Allow the biological system to metabolize the labeled precursors over a defined period.
-
Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites.
-
Purification: Isolate this compound using chromatographic techniques such as HPLC.
-
Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.[6][7]
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
Methodology:
-
Protein Extraction: Extract total protein from Rodgersia podophylla tissues actively producing the target compound.
-
Enzyme Purification: Purify candidate enzymes using techniques like affinity chromatography.
-
In Vitro Assays: Incubate the purified enzyme with its putative substrate(s) and necessary co-factors.
-
Product Identification: Analyze the reaction mixture using LC-MS or GC-MS to identify the product and confirm the enzyme's activity.
-
Kinetic Analysis: Determine the kinetic parameters (Kcat and Km) by varying the substrate concentration and measuring the initial reaction velocity.
Gene Identification and Functional Characterization
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.
Methodology:
-
Transcriptome Analysis: Perform RNA-seq on tissues with high and low production of the target molecule to identify differentially expressed genes, particularly those annotated as P450s, dehydrogenases, etc.
-
Gene Cloning: Clone the candidate genes into an expression vector.
-
Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or yeast.
-
Functional Assays: Perform enzyme assays with the heterologously expressed and purified proteins to confirm their catalytic activity.
-
Gene Silencing: Use RNA interference (RNAi) or CRISPR/Cas9 to silence the candidate genes in Rodgersia podophylla and observe the effect on the production of this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the elucidation of the biosynthetic pathway.
Caption: A logical workflow for the elucidation of a plant biosynthetic pathway.
This technical guide provides a robust framework for the investigation of the biosynthetic pathway of this compound. By leveraging the proposed putative pathway and employing the detailed experimental protocols, researchers can systematically uncover the enzymatic machinery responsible for the synthesis of this and other structurally related neolignans. Such knowledge is not only fundamental to our understanding of plant secondary metabolism but also crucial for the potential biotechnological production of these valuable compounds for pharmaceutical and other applications.
References
- 1. Lignin Biosynthesis and Its Diversified Roles in Disease Resistance [mdpi.com]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. debiq.eel.usp.br [debiq.eel.usp.br]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" physical and chemical properties
An In-depth Technical Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a neolignan, a class of natural phenols, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
This compound is a neolignan that was first isolated from the aerial parts of Rodgersia podophylla.[1][2] While some commercial suppliers have also listed the fruits of Kadsura longipedunculata as a source, the primary scientific literature points to Rodgersia podophylla.[3]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 666250-52-8 | [2] |
| Molecular Formula | C₁₈H₁₈O₄ | [2] |
| Molecular Weight | 298.33 g/mol | [2] |
| Physical Description | Powder | [3] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Acetone | Soluble | [3] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H-NMR | Data not available in searched literature. | |
| ¹³C-NMR | Data not available in searched literature. | |
| Mass Spectrometry (MS) | Data not available in searched literature. | |
| UV-Vis Spectroscopy | Data not available in searched literature. |
Note: While the original isolation paper by Kim et al. (2005) would contain this data, the full text was not accessible to provide the specific spectral details.
Experimental Protocols
Isolation of this compound from Rodgersia podophylla
The initial isolation of this compound was reported by Kim YL, et al. in 2005.[1] Although the detailed experimental protocol from the original publication could not be fully accessed, a general procedure for the extraction and isolation of compounds from Rodgersia podophylla can be outlined based on similar studies.
General Workflow for Isolation:
Caption: Generalized workflow for the isolation of neolignans.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited in the currently available literature. However, research on other compounds isolated from Rodgersia podophylla and structurally related neolignans provides insights into its potential pharmacological effects.
A study by Chin YW, et al. (2006), which included some of the authors from the original isolation paper, reported the isolation of a novel compound, rodgersinol, from Rodgersia podophylla that exhibited significant inhibitory effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated macrophages.[1] This suggests a potential anti-inflammatory role for compounds from this plant.
Given that this compound is a neolignan, it may share biological activities common to this class of compounds, which include anti-inflammatory, antioxidant, anticancer, and antiviral properties.
Potential Anti-inflammatory Signaling Pathway:
Many anti-inflammatory agents exert their effects by modulating the NF-κB and MAPK signaling pathways. While not directly demonstrated for this compound, a hypothetical mechanism of action based on related compounds is presented below.
References
Spectroscopic and Biological Insights into 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan, a class of natural products known for their diverse biological activities. This compound has been isolated from the aerial parts of Rodgersia podophylla and the fruits of Kadsura longipedunculata.[1][2] Lignans (B1203133) and neolignans are of significant interest to the scientific community due to their potential as anti-inflammatory, antioxidant, and antitumor agents. This document provides a summary of the available information on this compound, including general experimental protocols for spectroscopic analysis of compounds in this class.
It is important to note that while the identity of this compound is established, detailed, publicly available spectroscopic data (NMR, MS, IR) remains limited. The following sections provide a framework for the type of data required for full characterization and outline generalized experimental protocols applicable to this class of molecules.
Chemical Structure and Properties
-
IUPAC Name: 4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol
-
CAS Number: 666250-52-8
-
Molecular Formula: C₁₈H₁₈O₄
-
Molecular Weight: 298.33 g/mol
Spectroscopic Data (Hypothetical Structure)
The following tables are placeholders for the spectroscopic data of this compound. The actual experimental values would be populated upon successful isolation and analysis of the compound.
Table 1: ¹H NMR Spectroscopic Data (Placeholder)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
Table 2: ¹³C NMR Spectroscopic Data (Placeholder)
| Position | Chemical Shift (δ) ppm |
Table 3: Mass Spectrometry Data (Placeholder)
| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| HRESIMS |
Table 4: Infrared (IR) Spectroscopy Data (Placeholder)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | |
| C-H stretch (aromatic) | |
| C-H stretch (aliphatic) | |
| C=C stretch (aromatic) | |
| C-O stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required for the structural elucidation and characterization of lignans and neolignans.
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Rodgersia podophylla) is typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, at room temperature.
-
Fractionation: The crude extracts are then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several fractions.
-
Purification: The fractions containing the target compound are further purified by repeated column chromatography, including Sephadex LH-20 and preparative HPLC, to afford the pure compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the complete structure of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.
-
The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
The spectrum provides information about the functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O) groups.
-
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, neolignans as a class are known to possess significant anti-inflammatory and antioxidant properties. The following section describes a hypothetical signaling pathway based on the known mechanisms of similar compounds.
Hypothetical Anti-Inflammatory and Antioxidant Signaling Pathway
Neolignans are thought to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory mediators. Their antioxidant effects are often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.
Below is a Graphviz diagram illustrating a potential mechanism of action.
Caption: Hypothetical mechanism of this compound.
Conclusion
This compound represents a potentially valuable natural product for further investigation in drug discovery and development. While its complete spectroscopic characterization is not yet widely available, the general protocols and understanding of the neolignan class provide a solid foundation for future research. The potential for this compound to modulate inflammatory and oxidative stress pathways warrants its further study to elucidate its precise mechanisms of action and therapeutic potential.
References
Unveiling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide to its Isolation from Kadsura longipedunculata**
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the yield or purity of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from Kadsura longipedunculata. The following table is a template that researchers can use to document their findings upon successful isolation and quantification.
| Parameter | Value | Unit | Method of Determination |
| Yield of Crude Extract | Data not available | % (w/w) | Gravimetric analysis |
| Yield of Lignan (B3055560) Fraction | Data not available | % (w/w) | Gravimetric analysis |
| Final Yield of Pure Compound | Data not available | mg/kg of dried plant material | HPLC, Gravimetric analysis |
| Purity of Isolated Compound | Data not available | % | HPLC, qNMR |
Experimental Protocols
The following protocols are generalized based on established methods for the isolation of lignans (B1203133) from Kadsura species. Researchers should optimize these protocols for the specific isolation of this compound.
Plant Material Collection and Preparation
-
Collection: The fruits of Kadsura longipedunculata should be collected at their mature stage.
-
Authentication: A qualified botanist should verify the identity of the plant material. A voucher specimen should be deposited in a recognized herbarium.
-
Preparation: The collected fruits are to be air-dried in the shade to a constant weight and then ground into a coarse powder.
Extraction
-
Solvent Extraction: The powdered fruit material is subjected to extraction with an organic solvent. Methanol (B129727) is a common choice for extracting lignans.
-
Method: Maceration or supersonic-assisted extraction can be employed. For supersonic extraction, the powdered material is immersed in methanol (e.g., 1:10 w/v ratio) and subjected to sonication. This process is typically repeated multiple times (e.g., 3 times for 30 minutes each) to ensure exhaustive extraction.
-
-
Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Purification
The crude extract, a complex mixture of compounds, requires further separation to isolate the target lignan. This is typically achieved through a series of chromatographic techniques.
-
Liquid-Liquid Partitioning (Optional): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to yield fractions with differing chemical profiles. Lignans are often enriched in the ethyl acetate fraction.
-
Column Chromatography:
-
Silica (B1680970) Gel Column Chromatography: The enriched lignan fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound can be further purified on a Sephadex LH-20 column using a solvent system such as methanol or a mixture of dichloromethane (B109758) and methanol.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain the pure compound is often performed using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase, typically a gradient of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The structure of the isolated pure compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule.
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathway
Lignan extracts from Kadsura longipedunculata have been suggested to act as potential agonists for the 5-HT1A receptor. While the specific activity of this compound on this pathway has not been confirmed, the following diagram illustrates the canonical 5-HT1A receptor signaling pathway.
Caption: Postulated 5-HT1A receptor signaling pathway for Kadsura lignans.
Conclusion
The isolation of this compound from Kadsura longipedunculata presents a promising avenue for the discovery of novel therapeutic agents. The experimental framework provided in this guide offers a solid starting point for researchers aiming to isolate and characterize this and other related lignans. Further research is imperative to elucidate the specific biological activities and mechanisms of action of this compound, particularly its potential interaction with neuronal signaling pathways such as the 5-HT1A receptor system. The establishment of robust quantitative data will be crucial for advancing this compound through the drug development pipeline.
An In-depth Technical Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, with the Chemical Abstracts Service (CAS) number 666250-52-8, is a lignan (B3055560) naturally occurring in the plant kingdom. It has been identified as a constituent of the fruits of Kadsura longipedunculata, a plant utilized in traditional medicine. Lignans (B1203133) from the Kadsura genus are a well-established class of bioactive compounds, exhibiting a wide array of pharmacological effects, including anti-inflammatory, cytotoxic, anti-HIV, and neuroprotective activities. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a detailed exploration of the potential biological activities and mechanisms of action as inferred from structurally related lignans isolated from the same genus. Furthermore, this document outlines detailed experimental protocols for the isolation and biological evaluation of this and similar compounds, aiming to facilitate further research and drug discovery efforts.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its extraction, purification, and formulation in experimental settings.
| Property | Value | Source |
| CAS Number | 666250-52-8 | [1] |
| Molecular Formula | C₁₈H₁₈O₄ | [2] |
| Molecular Weight | 298.33 g/mol | N/A |
| Source | Fruits of Kadsura longipedunculata | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [3] |
| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [3] |
Potential Biological Activities and Quantitative Data from Related Lignans
While specific biological activity data for this compound is not extensively documented, the rich pharmacological profile of other lignans from the Kadsura genus provides a strong basis for predicting its potential therapeutic effects. The following tables summarize the quantitative data for related compounds, offering valuable benchmarks for future studies.
Potential Anti-Inflammatory Activity
Several lignans from Kadsura species have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Source Organism | Assay | IC₅₀ (µM) |
| Anwulignan | Kadsura longipedunculata | Inhibition of TNF-α, IL-1β, and IL-6 in LPS-induced RAW264.7 cells | 0.125-0.5 µg/mL |
| Gomisin R | Kadsura longipedunculata | Inhibition of inflammatory factors in LPS-induced RAW264.7 cells | Dose-dependent |
Potential Cytotoxic Activity
A number of lignans isolated from Kadsura have been shown to possess cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.
| Compound | Source Organism | Cell Line | IC₅₀ (µg/mL) |
| Kadusurain A | Kadsura coccinea | A549 (Lung carcinoma) | 1.05 |
| HCT116 (Colon carcinoma) | 12.56 | ||
| HL-60 (Promyelocytic leukemia) | 2.34 | ||
| HepG2 (Hepatocellular carcinoma) | 4.78 |
Potential Mechanism of Action and Signaling Pathways
Based on the established anti-inflammatory activities of related lignans, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory natural products.
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
General Protocol for Isolation of Lignans from Kadsura Species
-
Extraction: The air-dried and powdered plant material (e.g., fruits or stems of Kadsura longipedunculata) is extracted exhaustively with a suitable solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, HL-60, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Griess Assay for Nitric Oxide Production
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and preliminary evaluation of bioactive lignans from natural sources.
Caption: General workflow for natural product isolation and bioactivity evaluation.
References
An In-depth Technical Guide on the Solubility of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the lignan (B3055560) compound 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and acetone (B3395972). Due to the limited availability of precise quantitative data in peer-reviewed literature, this document summarizes the available qualitative information and provides generalized experimental protocols for solubility determination based on standard laboratory practices. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for this class of compounds.
Solubility Profile
This compound is a natural product that has been identified to be soluble in several organic solvents.[1] The solubility in DMSO and acetone is of particular interest for researchers in drug discovery and development for the preparation of stock solutions for in vitro and in vivo studies.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A 10 mM stock solution in DMSO has been reported to be available, indicating solubility at least to this concentration.[1] |
| Acetone | Soluble[1] | - |
It is important to note that while the compound is qualitatively described as soluble, the maximum solubility (saturation point) in these solvents has not been quantitatively defined in publicly available literature. For experimental purposes, it is recommended to determine the solubility empirically for the specific lot of the compound being used.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in a given solvent. This protocol is based on standard methods for active pharmaceutical ingredients (APIs).
Objective: To determine the approximate solubility of this compound in DMSO and acetone at a specified temperature (e.g., room temperature or 37°C).
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Acetone
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of the test solvent (DMSO or acetone) to each vial to create a suspension.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker incubator at the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
For further confirmation of the removal of undissolved solids, the supernatant can be filtered through a chemically compatible syringe filter.
-
Perform a serial dilution of the clear supernatant with the respective solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the test samples.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or molarity, taking into account the dilution factors.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Caption: A generalized workflow for the experimental determination of solubility.
Potential Signaling Pathway Modulation
While specific signaling pathways targeted by this compound have not been definitively elucidated, compounds with similar structural motifs, such as other lignans (B1203133) and chalcones, have been reported to exhibit anti-inflammatory and anti-cancer properties through the modulation of key signaling cascades. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
The following diagram illustrates a hypothetical mechanism by which a lignan compound could inhibit the NF-κB pathway.
Caption: A hypothetical model of NF-κB pathway inhibition by the lignan.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The solubility data presented is qualitative, and the experimental protocol is a general guideline. It is imperative to conduct specific, validated experiments to determine the quantitative solubility and biological activity of this compound for any research application. The signaling pathway depicted is hypothetical and based on the activity of structurally related compounds.
References
An In-Depth Technical Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: Molecular Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lignan (B3055560) compound 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, including its molecular characteristics, known biological activities, and generalized experimental protocols for its study. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this natural product.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 298.33 g/mol |
| CAS Number | 666250-52-8 |
| Compound Type | Lignan |
| Natural Source | Fruits of Kadsura longipedunculata |
Biological Activities and Therapeutic Potential
This compound, a lignan isolated from the fruits of Kadsura longipedunculata, has been noted in scientific literature for its potential biological activities.[1] Lignans (B1203133) as a class of compounds are known to possess a wide range of pharmacological effects, and this particular molecule is implicated in several key areas of therapeutic interest.
Neuroprotective Effects
Phytochemicals, including lignans, are increasingly recognized for their neuroprotective potential.[2][[“]][[“]][[“]] The mechanisms underlying these effects often involve the modulation of cellular signaling pathways that regulate oxidative stress, inflammation, and apoptosis. While direct studies on the specific signaling pathways of this compound are not yet prevalent, related compounds suggest potential interactions with key neuroprotective pathways such as the Nrf2/HO-1 and CREB-BDNF signaling cascades.[[“]][[“]]
Anti-inflammatory Activity
The anti-inflammatory properties of lignans are a significant area of research. Compounds with similar structural motifs have been shown to modulate inflammatory responses by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] These pathways are central to the production of pro-inflammatory cytokines and mediators. The potential for this compound to exhibit anti-inflammatory activity warrants further investigation.
Experimental Protocols
The following sections provide generalized experimental protocols relevant to the study of this compound. These are intended as a starting point for researchers, and specific parameters may need to be optimized based on experimental goals and available resources.
Isolation and Purification from Kadsura longipedunculata
The isolation of lignans from plant material typically involves solvent extraction followed by chromatographic separation.
1. Extraction:
-
Air-dried and powdered fruits of Kadsura longipedunculata are extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.
-
The extraction is typically repeated multiple times to ensure a comprehensive yield.
-
The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Fractionation and Chromatography:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
The fractions are then subjected to various chromatographic techniques for further purification. These may include:
-
Silica gel column chromatography: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) is a common method for the initial separation of compounds.
-
Sephadex LH-20 column chromatography: This is often used for the separation of polyphenolic compounds like lignans.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification of the target compound to a high degree of purity.
-
General Protocol for Assessing Anti-inflammatory Activity in vitro
A common method to assess the anti-inflammatory potential of a compound is to measure its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Measurement (Griess Assay):
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
A decrease in nitrite production in the presence of the compound indicates potential anti-inflammatory activity.
Signaling Pathway Diagrams
While specific signaling pathways for this compound are yet to be fully elucidated, the following diagrams represent general pathways that are often modulated by neuroprotective and anti-inflammatory phytochemicals and may be relevant to the action of this compound.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the areas of neuroprotection and anti-inflammatory medicine. Further research is warranted to fully elucidate its mechanisms of action and to develop standardized protocols for its isolation, synthesis, and biological evaluation. This guide provides a foundational framework to support these future research endeavors.
References
- 1. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and biological evaluation of derivatives of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene," a furofuran lignan (B3055560). This class of compounds, inspired by natural products found in plants of the Kadsura genus, presents significant opportunities for therapeutic development due to its diverse biological activities.[1][2]
Application Notes
Introduction to this compound and its Derivatives
"this compound" is a naturally occurring lignan featuring a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (furofuran) core. Lignans (B1203133) isolated from the Kadsura genus are recognized for their wide range of pharmacological effects, including anti-inflammatory, neuroprotective, hepatoprotective, and antiviral activities.[2][3][4] Synthetic derivatives of this natural scaffold are of high interest as they allow for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. The protocols outlined below provide a framework for the synthesis and biological characterization of novel derivatives based on this privileged structure.
Potential Therapeutic Applications
-
Anti-inflammatory Activity: Lignans from Kadsura species have demonstrated significant anti-inflammatory effects. For example, gomisin R was found to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[5] This activity is often mediated through the inhibition of the NF-κB signaling pathway.[5][6] Derivatives can be screened for their ability to suppress inflammatory responses, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis.[7]
-
Neuroprotective Effects: Natural products are a promising source for the discovery of neuroprotective agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][9][10] Lignans, with their antioxidant and anti-inflammatory properties, can protect neuronal cells from oxidative stress and cytotoxicity induced by various neurotoxins.[10][11] Synthesized derivatives can be evaluated in cellular models of neurodegeneration to identify lead compounds for further development.
-
Hepatoprotective Activity: Several lignans isolated from the roots of Kadsura longipedunculata have shown the ability to protect liver cells (HepG2) from toxin-induced damage (e.g., from N-acetyl-p-aminophenol).[4][12] This suggests that novel synthetic derivatives could be developed as agents to treat or prevent liver injury.
-
Antiviral Activity: Certain lignans from Kadsura longipedunculata have exhibited inhibitory activity against HIV-1 protease, an essential enzyme for viral replication.[13][14] This opens an avenue for developing novel antiviral agents based on the diepoxylignan scaffold.
Quantitative Data
The following tables summarize the reported biological activities of various lignans isolated from Kadsura species, providing a benchmark for the evaluation of novel synthetic derivatives.
Table 1: Anti-inflammatory and Hepatoprotective Activity of Lignans from Kadsura Species
| Compound | Plant Source | Assay | Target/Cell Line | Bioactivity (IC₅₀ or Inhibition %) | Reference |
| Gomisin R | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | Dose-dependent inhibition of inflammatory factors | [5] |
| Longipedunculatin B | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | 55.1% inhibition at 10 µM | [4] |
| Longipedunculatin C | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | 74.9% inhibition at 10 µM | [4] |
| Unnamed Lignan (12) | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | 89.8% inhibition at 10 µM | [4] |
| Unnamed Lignan (7) | K. longipedunculata | Hepatoprotection | APAP-induced toxicity in HepG2 | 50.8% cell survival at 10 µM | [4] |
| Unnamed Lignan (12) | K. longipedunculata | Hepatoprotection | APAP-induced toxicity in HepG2 | 53.04% cell survival | [12] |
Table 2: Antiviral and Anti-platelet Activity of Lignans from Kadsura Species
| Compound | Plant Source | Assay | Target | Bioactivity (IC₅₀ or Inhibition %) | Reference |
| Longipedunin A | K. longipedunculata | Anti-HIV | HIV-1 Protease | IC₅₀ = 50 µM | [13][14] |
| Schisanlactone A | K. longipedunculata | Anti-HIV | HIV-1 Protease | IC₅₀ = 20 µM | [13][14] |
| Kadsutherin F | K. interior | Anti-platelet | ADP-induced rat platelets | 49.47% inhibition | [3] |
| Heteroclitin D | K. interior | Anti-platelet | ADP-induced rat platelets | 31.90% inhibition | [3] |
Experimental Protocols
Protocol 1: Proposed Synthesis of a this compound Derivative
This protocol describes a plausible synthetic route for a derivative of the target compound, based on the well-established oxidative coupling of phenylpropanoid units to form the furofuran core.[15][16]
Objective: To synthesize a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane derivative.
Materials:
-
Coniferyl alcohol (or a suitably substituted analog)
-
Ferric chloride (FeCl₃) or Cerium Ammonium Nitrate (CAN) as an oxidizing agent[15]
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of Starting Material: Ensure the coniferyl alcohol derivative (1.0 eq) is pure and dry.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the coniferyl alcohol derivative in anhydrous DCM to a concentration of approximately 0.1 M.
-
Oxidative Coupling: Cool the solution to 0 °C in an ice bath. Prepare a solution of FeCl₃ (2.2 eq) in MeOH and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired furofuran lignan derivative.
-
Characterization: Characterize the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][17]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
MTT reagent for cytotoxicity assay
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Cytotoxicity Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for active compounds.
Protocol 3: In Vitro Neuroprotection Assay
This protocol assesses the ability of a test compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from oxidative stress-induced cell death.[18]
Materials:
-
PC12 or SH-SY5Y cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM/F12)
-
Hydrogen peroxide (H₂O₂) as the neurotoxic agent
-
Test compounds (dissolved in DMSO)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Induction of Cytotoxicity: Add H₂O₂ to the wells (final concentration typically 100-500 µM, to be optimized for the specific cell line) to induce oxidative stress. A control group without H₂O₂ should be included.
-
Incubation: Incubate the cells for 24 hours at 37 °C.
-
Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A significant increase in viability in the presence of the test compound compared to the H₂O₂-only treated cells indicates a neuroprotective effect.
Visualizations
dot
Caption: Proposed workflow for the synthesis of diepoxylignan derivatives.
dot
Caption: Inhibition of the NF-κB inflammatory pathway by lignan derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Hepatoprotective Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities | MDPI [mdpi.com]
- 7. NMR characterization and anti-inflammatory activity of lignans isolated from the roots of Solanum Verbascifolium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Diverse lignans with anti-inflammatory activity from Urceola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan compound that has been isolated from medicinal plants such as Rodgersia podophylla and the fruits of Kadsura longipedunculata[1][2]. Lignans (B1203133) and neolignans are a class of polyphenolic compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and antiviral effects[3][4]. Given its structural features, this compound is a promising candidate for further investigation in drug discovery and development.
Accurate and precise quantification of this analyte in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for preclinical and clinical studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for assessing its in vitro antioxidant activity is described.
Physicochemical Properties
| Property | Value |
| CAS Number | 666250-52-8[1] |
| Molecular Formula | C₁₈H₁₈O₄[1] |
| Molecular Weight | 298.33 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2] |
| Storage | Store at 2-8°C for up to 24 months. For stock solutions, store at -20°C for up to two weeks[2]. |
Analytical Methods for Quantification
Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method for general quantification and a highly sensitive and selective LC-MS/MS method for trace-level analysis.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration of the analyte is relatively high.
3.1.1. Experimental Protocol: HPLC-UV Analysis
a. Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol (B129727) (v/v) as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 60 minutes at 40°C[5][6].
-
Alternatively, use Soxhlet extraction for 4-6 hours.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Hydrolysis (Optional, for glycosidically bound lignans):
-
To quantify total lignans (aglycones and those released from glycosides), an enzymatic or acid hydrolysis step can be introduced. For enzymatic hydrolysis, use a β-glucosidase/sulfatase mixture[7].
-
b. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[8] |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water, B: Acetonitrile[9] |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B (hold); 35-40 min, 90-10% B; 40-45 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on the typical absorbance of lignans)[10] |
c. Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standards with concentrations ranging from 1 to 200 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.
3.1.2. Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated HPLC-UV method, based on guidelines from the International Conference on Harmonization (ICH)[11][12].
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999[12] |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (RSD%) | Intra-day: ≤ 2%; Inter-day: ≤ 3%[12] |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | The peak for the analyte should be well-resolved from other components in the matrix. Peak purity should be confirmed using a DAD. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices (e.g., plasma, urine) where high sensitivity and selectivity are required.
3.2.1. Experimental Protocol: LC-MS/MS Analysis
a. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar lignan).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an LC-MS vial.
-
b. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B (hold); 10-10.1 min, 95-5% B; 10.1-12 min, 5% B (equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Capillary Voltage | 3.0 kV |
c. MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 299.1 [M+H]⁺ or 297.1 [M-H]⁻ | To be determined | To be determined |
| This compound (Qualifier) | 299.1 [M+H]⁺ or 297.1 [M-H]⁻ | To be determined | To be determined |
| Internal Standard | Dependent on IS | To be determined | To be determined |
3.2.2. Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[5] |
| Precision (RSD%) | Intra-day: ≤ 15%; Inter-day: ≤ 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | To be assessed and minimized |
Biological Activity Assessment
Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol assesses the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
a. Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
b. Procedure
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound and ascorbic acid in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the test compound and ascorbic acid to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for extraction and quantification.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in plants with a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a natural product isolated from the fruits of Kadsura longipedunculata.[2] Accurate and reliable analytical methods are essential for the quantification and quality control of this compound in research and pharmaceutical development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of lignans.[1][3][4] This application note details a proposed HPLC-UV method for the quantitative analysis of this compound.
Analytical Method
The proposed method is based on reversed-phase HPLC, which is a common technique for the separation of lignans.[1] A C18 column is recommended for the separation, utilizing a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (for better peak shape) and an organic solvent like methanol (B129727) or acetonitrile.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a lower percentage of B, increasing over time to elute the compound. A typical gradient might start at 10-20% B, increasing to 80-100% B over 30-40 minutes.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (Typical for phenolic compounds, further optimization may be required) |
Experimental Workflow
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent like DMSO.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Plant Material)
The efficient extraction of lignans from a plant matrix is a critical first step.[1]
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered sample into a flask.
-
Add 25 mL of a suitable solvent (e.g., methanol or ethanol). Solvent extraction is a prevalent technique for isolating lignans.[4]
-
Perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
3. Method Validation
For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²) of the calibration curve. A linear range with R² ≥ 0.99 is generally considered satisfactory.[6]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank matrix with a known amount of the standard at different concentration levels and calculate the percentage recovery. Recoveries between 96.5–104.8% are considered good.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following tables present hypothetical but realistic data for a validated HPLC-UV method for the analysis of this compound, based on typical values reported for lignan (B3055560) analysis.[6]
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Average Peak Area |
| 1 | 15.2 | 15.5 | 15.1 | 15.27 |
| 5 | 75.8 | 76.2 | 75.5 | 75.83 |
| 10 | 151.5 | 152.1 | 151.0 | 151.53 |
| 25 | 378.1 | 379.5 | 377.8 | 378.47 |
| 50 | 755.9 | 758.2 | 756.5 | 756.87 |
| 100 | 1510.3 | 1515.8 | 1512.1 | 1512.73 |
| Linearity | R² = 0.9995 |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) (Precision) | Recovery (%) (Accuracy) |
| 5 | 4.95 | 1.8 | 99.0 |
| 25 | 24.8 | 1.2 | 99.2 |
| 75 | 75.6 | 0.9 | 100.8 |
Table 3: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantitative analysis of this compound. The proposed method is based on established analytical principles for lignan analysis and can be adapted and optimized for specific research and quality control applications. Proper method validation is crucial to ensure the reliability and accuracy of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Kadsura | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Detection of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants that have garnered significant interest for their potential therapeutic properties, including antioxidant and anticancer activities.[1] Accurate and sensitive detection methods are crucial for the study of these compounds. This document provides a detailed protocol for the detection and quantification of a specific neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is applicable for the analysis of this compound in various matrices, including plant extracts and biological samples, following appropriate sample preparation.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 666250-52-8[2] |
| Molecular Formula | C₁₈H₁₈O₄[3] |
| Molecular Weight | 298.33 g/mol [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound is depicted below.
References
In Vitro Biological Activity of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. Among them, diepoxylignans have garnered interest for their potential therapeutic properties, including anti-inflammatory and anticancer effects. This document provides detailed application notes and protocols for the in vitro evaluation of the biological activity of a specific diepoxylignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.
Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on studies of structurally related diepoxylignans and bisepoxylignans. This information serves as a comprehensive guide for researchers to design and execute in vitro assays to characterize the bioactivity of this compound.
Data Presentation: Biological Activities of Related Lignans
The following tables summarize the reported in vitro anti-inflammatory and anticancer activities of lignan (B3055560) compounds structurally similar to this compound. This data can be used as a reference for expected potency and for the design of dose-response experiments.
Table 1: Anti-inflammatory Activity of Related Lignan Compounds
| Compound Name | Assay Type | Cell Line | IC50 Value (µM) |
| Chaenomester D | Nitric Oxide (NO) Production | BV-2 | 8.46 ± 0.68 |
| Compound 6 from R. sachalinensis | Nitric Oxide (NO) Production | RAW 264.7 | 21.34 ± 2.52[1] |
| Piperhancin A | Nitric Oxide (NO) Production | BV-2 | 1.1 - 26.3 |
Table 2: Anticancer Activity of Related Lignan Compounds
| Compound Name | Cell Line | IC50 Value (µM) |
| Chaenomester D | A549 (Human lung carcinoma) | 27.4[2] |
| (−)-Deguelin | Various cancer cell lines | Refer to original study for specific values[3] |
| Compound 2 from Oleoyl Hybrids | HCT116 (Human colon carcinoma) | 0.34[4] |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol describes the determination of the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of nitrite (B80452), a stable and soluble oxidation product of NO, is measured using the Griess reagent.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare various concentrations of the test compound in DMEM. After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the wells.
-
LPS Stimulation: After a 1-hour pre-treatment with the test compound, stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100
-
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials and Reagents:
-
Selected cancer cell line (e.g., A549, HCT116, etc.)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Neurotrophic, and Cytotoxic Oxylipins Isolated from Chaenomeles sinensis Twigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
Application Notes and Protocols: Evaluating 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene as a Potential Phosphodiesterase-1 (PDE-1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase-1 (PDE-1) is a crucial enzyme family in cellular signal transduction.[1] As dual-substrate enzymes, PDE-1s hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers.[1][2] The activity of PDE-1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at a critical intersection of calcium and cyclic nucleotide signaling pathways.[3][4] The PDE-1 family comprises three subtypes—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[1] Due to their role in regulating physiological processes such as neuronal plasticity, vascular smooth muscle contraction, and inflammation, PDE-1 enzymes are attractive therapeutic targets for a range of disorders, including neurodegenerative and cardiovascular diseases.[1][5]
Natural products are a rich source of bioactive compounds and have historically been instrumental in drug discovery.[6][7][8] Lignans, a class of polyphenols, have demonstrated a wide array of biological activities. This document outlines a hypothetical framework for investigating 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene , a lignan (B3055560) sourced from the fruits of Kadsura longipedunculata, as a potential novel inhibitor of PDE-1.[9] While direct evidence of its PDE-1 inhibitory activity is not yet established, its structural class warrants investigation.
These notes provide detailed protocols for in vitro screening and characterization of this and other natural products against PDE-1 isoforms.
Data Presentation: Quantifying Inhibitory Potency
The primary metric for quantifying the potency of a potential inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for this compound would be determined against the three main PDE-1 isoforms and compared to a known PDE-1 inhibitor, such as Vinpocetine or Pde1-IN-6.[1][2]
Table 1: Hypothetical IC50 Values for this compound against PDE-1 Isoforms
| Compound | PDE1A (IC50, µM) | PDE1B (IC50, µM) | PDE1C (IC50, µM) |
| This compound | 15.2 ± 1.8 | 25.7 ± 2.5 | 9.8 ± 1.1 |
| Vinpocetine (Positive Control) | 12.1 ± 1.5 | 19.4 ± 2.1 | 8.5 ± 0.9 |
Note: The data presented in this table is purely illustrative and serves as a template for presenting experimental findings.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context and execution of the research.
Caption: PDE-1 signaling pathway and point of inhibition.
Caption: General workflow for screening potential PDE-1 inhibitors.
Experimental Protocols
The following are generalized protocols for two common, non-radioactive methods for assessing PDE-1 inhibition. These methods are suitable for high-throughput screening and accurate determination of inhibitor potency.[1][10]
Protocol 1: Luminescence-Based PDE-1 Inhibition Assay
This protocol is adapted from the PDE-Glo™ Phosphodiesterase Assay format.[1][11] The principle is that the light output from a luciferase reaction is inversely proportional to PDE-1 activity.[1]
A. Materials and Reagents:
-
Recombinant human PDE-1A, PDE-1B, or PDE-1C
-
This compound (Test Compound)
-
Known PDE-1 Inhibitor (e.g., Pde1-IN-6) as positive control
-
DMSO (vehicle control)
-
PDE-Glo™ Reaction Buffer
-
cAMP or cGMP substrate
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
B. Assay Procedure (96-well format):
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in Complete Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.[3]
-
Compound Addition: Add 1 µL of the serially diluted test compound, positive control, or DMSO (for 0% inhibition control) to the appropriate wells.[1]
-
Enzyme Addition: Dilute the PDE-1 enzyme in Complete Reaction Buffer. Add 24 µL of the diluted enzyme solution to all wells except the "no enzyme" (100% inhibition) control wells. Add 24 µL of buffer to the "no enzyme" wells.[1]
-
Pre-incubation: Gently mix the plate on a shaker for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Add 25 µL of the substrate solution (cAMP or cGMP) to all wells to start the reaction. The total reaction volume will be 50 µL.[1]
-
PDE Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes. This time should be optimized to ensure the reaction proceeds within the linear range.[1]
-
Reaction Termination: Add 25 µL of PDE-Glo™ Termination Buffer to each well to stop the reaction. Mix on a shaker for 2 minutes.[1]
-
Detection Reagent Addition: Add 25 µL of PDE-Glo™ Detection Solution to each well. Mix on a shaker for 2 minutes and then incubate for 20 minutes at room temperature.[1]
-
Luminescence Measurement: Add 100 µL of Kinase-Glo® Reagent to each well. Mix on a shaker for 2 minutes, then incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.[1]
C. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_no_enzyme) / (RLU_dmso - RLU_no_enzyme)) where RLU is Relative Light Units.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Fluorescence Polarization (FP)-Based PDE-1 Inhibition Assay
This protocol is based on a competitive fluorescence polarization (FP) method.[3][10] The assay measures the change in polarization when a small, fluorescently labeled substrate is hydrolyzed by PDE-1 and the resulting monophosphate is captured by a larger binding agent.[3]
A. Materials and Reagents:
-
Recombinant human PDE-1A, PDE-1B, or PDE-1C
-
This compound (Test Compound)
-
Known PDE-1 Inhibitor (Positive Control)
-
DMSO (vehicle control)
-
PDE Assay Buffer containing CaCl₂ and Calmodulin (CaM)[3]
-
FAM-labeled substrate (e.g., FAM-cAMP or FAM-cGMP)[3]
-
Binding Agent (phosphate-binding nanoparticle)[10]
-
Black, non-binding 96-well or 384-well plates
-
Fluorescent microplate reader capable of measuring FP
B. Assay Procedure (96-well format):
-
Buffer Preparation: Prepare a master mix of PDE Assay Buffer containing the required concentrations of CaCl₂ and CaM to activate the PDE-1 enzyme.[3]
-
Compound Preparation: Perform a serial dilution of the test compound and positive control in 100% DMSO. Further dilute the compounds in the prepared Assay Buffer. The final DMSO concentration should not exceed 1%.[3]
-
Assay Plate Preparation: Add the diluted test compound, positive control, and vehicle control (Assay Buffer with DMSO) to the respective wells.[3]
-
Enzyme Addition: Dilute the PDE-1 enzyme to the appropriate concentration in the Assay Buffer. Add the diluted enzyme solution to all wells except the "no enzyme" control wells.[3]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Prepare the FAM-labeled substrate in the Assay Buffer. Add the substrate solution to all wells to start the enzymatic reaction.[3]
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on enzyme activity.[3]
-
Binding Agent Addition: Add the Binding Agent solution to all wells to stop the reaction and bind the hydrolyzed substrate.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
C. Data Analysis:
-
The change in millipolarization units (mP) is proportional to PDE-1 activity.
-
Calculate percent inhibition for each inhibitor concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.
Conclusion
The protocols and framework detailed in this document provide a robust starting point for researchers aiming to discover and characterize novel PDE-1 inhibitors from natural sources. By employing these standardized assays, the inhibitory potential of compounds like this compound can be systematically evaluated, potentially leading to the development of new therapeutic agents for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Natural Molecules as Talented Inhibitors of Nucleotide Pyrophosphatases/ Phosphodiesterases (PDEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of the novel compound, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene. Detailed protocols for in vitro assays are presented, from initial cytotoxicity assessments to the evaluation of the compound's effects on key inflammatory mediators and signaling pathways. This document serves as a guide for researchers seeking to characterize the therapeutic potential of new chemical entities in the context of inflammation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory agents. This document outlines the experimental procedures to assess the anti-inflammatory potential of this compound, a lignan (B3055560) compound. The protocols described herein focus on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.[1][2][3] The key signaling pathways implicated in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to this investigation.[4][5][6][7]
Experimental Workflow
A systematic approach is essential for evaluating the anti-inflammatory effects of a test compound. The general workflow begins with determining a non-toxic concentration range, followed by assessing the compound's ability to inhibit the production of key inflammatory mediators. Finally, the underlying molecular mechanisms are investigated by examining the effects on crucial signaling pathways.
Data Presentation (Hypothetical)
The following tables present hypothetical data for this compound to illustrate how quantitative results from the described protocols can be summarized.
Table 1: Cytotoxicity and Inhibitory Effects on Inflammatory Mediators
| Parameter | This compound | Dexamethasone (Control) |
| Cell Viability (IC50 in µM) | > 100 | > 100 |
| NO Production (IC50 in µM) | 25.4 | 15.8 |
| TNF-α Release (IC50 in µM) | 32.1 | 18.2 |
| IL-6 Release (IC50 in µM) | 28.9 | 16.5 |
| IL-1β Release (IC50 in µM) | 35.6 | 20.1 |
Table 2: Effect on Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Protein Target | Concentration of Test Compound (µM) | Fold Change vs. LPS Control |
| p-IκBα | 10 | 0.85 |
| 25 | 0.52 | |
| 50 | 0.21 | |
| p-p65 | 10 | 0.91 |
| 25 | 0.63 | |
| 50 | 0.35 | |
| p-p38 | 10 | 0.88 |
| 25 | 0.58 | |
| 50 | 0.29 | |
| p-ERK | 10 | 0.95 |
| 25 | 0.71 | |
| 50 | 0.42 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol for Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of the test compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol for Measurement of Nitric Oxide (NO) Production
This protocol measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.[8]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.[1] A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
Protocol for Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant.[1][8][9]
-
Seed and treat RAW 264.7 cells with the test compound and/or LPS as described in section 4.3.
-
Collect the cell culture supernatants after 24 hours of incubation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves.
Protocol for Western Blot Analysis of NF-κB and MAPK Pathways
This protocol assesses the effect of the test compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 106 cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways
Inflammation induced by LPS in macrophages is primarily mediated by the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes.[6][10][11][12]
NF-κB Signaling Pathway
LPS binding to its receptor (TLR4) initiates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][13]
MAPK Signaling Pathway
LPS also activates several upstream kinases that lead to the phosphorylation of the three main MAPK families: p38, ERK, and JNK.[4][10] These activated MAPKs then phosphorylate various transcription factors, including AP-1, which also contribute to the expression of inflammatory mediators.
Conclusion
The protocols and workflows detailed in these application notes provide a robust methodology for the preliminary in vitro evaluation of the anti-inflammatory effects of this compound. By assessing cytotoxicity, inhibition of key inflammatory mediators, and impact on the NF-κB and MAPK signaling pathways, researchers can effectively characterize the compound's potential as a novel anti-inflammatory agent and guide further pre-clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract [mdpi.com]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxic Effects of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene on Cancer Cell Lines
A comprehensive review of existing literature reveals a significant lack of specific data on the cytotoxic effects of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene on cancer cell lines. While this compound has been identified as a neolignan isolated from the aerial parts of Rodgersia podophylla, research detailing its anti-cancer properties, including quantitative data on cytotoxicity, apoptosis induction, and effects on signaling pathways, is not publicly available in the searched scientific databases.[1]
The broader class of compounds, chalcones, which share some structural similarities, have been extensively studied for their anti-cancer properties. For instance, various derivatives of 2',4'-dihydroxychalcone (B613834) have demonstrated cytotoxic effects against a range of cancer cell lines, including multiple myeloma, breast cancer, colon cancer, and pancreatic cancer. These studies provide detailed methodologies and insights into the mechanisms of action, which often involve the induction of apoptosis and cell cycle arrest through various signaling pathways.
However, due to the distinct structure of this compound as a diepoxylignan, it is not scientifically accurate to extrapolate the specific cytotoxic effects and mechanisms of action from those of chalcones.
Therefore, the following application notes and protocols are provided as a general framework based on the methodologies commonly employed for evaluating the cytotoxic effects of novel compounds. These should be adapted and optimized for this compound once the compound becomes available for research.
Data Presentation (Hypothetical Framework)
Should experimental data become available, it is recommended to present it in the following tabular format for clarity and comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
| Example: HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| Example: A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |
| Example: HT-29 | Colorectal Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V+) |
| Example: MCF-7 | e.g., 10 | e.g., 24 | Data Not Available |
| Example: MCF-7 | e.g., 20 | e.g., 24 | Data Not Available |
| Example: HeLa | e.g., 10 | e.g., 24 | Data Not Available |
| Example: HeLa | e.g., 20 | e.g., 24 | Data Not Available |
Experimental Protocols (General Methodologies)
The following are detailed protocols for key experiments to assess the cytotoxic effects of a novel compound.
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29) from a certified cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, mTOR, p-mTOR). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
Visualization of Potential Signaling Pathways
While the specific pathways affected by this compound are unknown, the following diagrams illustrate common pathways investigated in cancer cytotoxicity studies.
Caption: Workflow for assessing the cytotoxic effects of a novel compound.
Caption: A potential intrinsic apoptosis pathway that could be investigated.
References
Application Notes & Protocols for the Evaluation of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" as a Potential Agent for Reversing Multidrug Resistance in Cancer
Disclaimer: Scientific literature detailing the activity of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" in the context of multidrug resistance (MDR) in cancer is not currently available. The following application notes and protocols are therefore provided as a general framework for the investigation of a novel natural compound for this purpose. The methodologies are based on established practices for evaluating similar compounds as described in the scientific literature.
Introduction to Multidrug Resistance in Cancer
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. It is characterized by the ability of cancer cells to develop resistance to a broad spectrum of structurally and functionally distinct anticancer drugs, thereby limiting the efficacy of treatment regimens. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cancer cells and reducing their intracellular concentration to sub-lethal levels.
Natural products have emerged as a promising source of novel MDR modulators that can reverse this resistance.[1][2][3] These compounds may act through various mechanisms, including direct inhibition of ABC transporter function, downregulation of their expression, or modulation of signaling pathways that regulate MDR, such as the PI3K/Akt pathway.[4] This document outlines a comprehensive experimental approach to evaluate the potential of "this compound" as an MDR reversal agent.
Experimental Workflow
The evaluation of a novel compound for MDR reversal activity typically follows a multi-step process, beginning with cytotoxicity screening, followed by chemosensitization studies, and culminating in mechanistic investigations.
Figure 1. A generalized experimental workflow for screening and characterizing novel MDR reversal agents.
Data Presentation: Quantitative Analysis of MDR Reversal
The efficacy of an MDR reversal agent is quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a conventional chemotherapeutic drug in a resistant cell line. The "Fold Reversal" (FR) is a key metric calculated for this purpose.
Table 1: Cytotoxicity of "this compound" and Chemotherapeutic Agents (Hypothetical Data)
| Cell Line | Compound | IC50 (µM) ± SD |
| Parental (Sensitive) | ||
| MCF-7 | Doxorubicin | 0.5 ± 0.05 |
| "this compound" | > 50 | |
| Resistant | ||
| MCF-7/ADR | Doxorubicin | 15.0 ± 1.2 |
| "this compound" | > 50 |
Table 2: Chemosensitizing Effect of "this compound" on Resistant Cells (Hypothetical Data)
| Cell Line | Treatment | IC50 of Doxorubicin (µM) ± SD | Fold Reversal (FR)¹ |
| MCF-7/ADR | Doxorubicin alone | 15.0 ± 1.2 | - |
| Doxorubicin + "this compound" (1 µM) | 7.5 ± 0.6 | 2.0 | |
| Doxorubicin + "this compound" (5 µM) | 1.5 ± 0.2 | 10.0 | |
| Doxorubicin + Verapamil (5 µM, Positive Control) | 1.0 ± 0.1 | 15.0 |
¹Fold Reversal (FR) = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in combination with the test compound.
Experimental Protocols
Cell Culture
-
Cell Lines: A pair of sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cell lines should be used.
-
Culture Conditions: Cells are to be cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂. The resistant cell line should be maintained in a medium containing a low concentration of the selecting drug (e.g., doxorubicin) to maintain the resistant phenotype.
Protocol: Cytotoxicity and Chemosensitization Assay (MTT Assay)
This protocol is adapted from methodologies used for assessing the antiproliferative effects of various compounds on cancer cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Create serial dilutions of the compound and the selected chemotherapeutic agent (e.g., Doxorubicin) in the culture medium.
-
Treatment:
-
Intrinsic Cytotoxicity: Treat the cells with increasing concentrations of "this compound" alone for 48-72 hours.
-
Chemosensitization: Treat the resistant cells with increasing concentrations of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of "this compound".
-
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values using non-linear regression analysis. Calculate the Fold Reversal (FR) as described in Table 2.
Protocol: P-glycoprotein (P-gp) Efflux Inhibition Assay (Rhodamine 123 Accumulation)
This assay determines if the compound inhibits the efflux function of P-gp, a common ABC transporter.
-
Cell Preparation: Harvest and resuspend resistant cells (e.g., MCF-7/ADR) in phenol (B47542) red-free medium at a density of 1 x 10⁶ cells/mL.
-
Pre-incubation: Incubate the cells with a non-toxic concentration of "this compound" or a known P-gp inhibitor (e.g., Verapamil) for 1 hour at 37°C.
-
Substrate Addition: Add the P-gp substrate Rhodamine 123 to a final concentration of 1 µM and incubate for another 1-2 hours.
-
Cell Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Protocol: Western Blot Analysis of MDR-Related Proteins
This protocol is used to investigate if the compound alters the expression levels of key proteins involved in MDR and related signaling pathways.
-
Cell Lysis: Treat cells with "this compound" for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., P-gp, MRP1, BCRP, Akt, p-Akt, mTOR, p-mTOR). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathway Visualization
Many natural products that reverse MDR do so by modulating cellular signaling pathways. The PI3K/Akt/mTOR pathway is frequently implicated in the regulation of ABC transporter expression and cell survival. Inhibition of this pathway can lead to decreased expression of MDR-related proteins and sensitization of cancer cells to chemotherapy.[4]
Figure 2. The PI3K/Akt/mTOR signaling pathway, a potential target for MDR reversal.
Conclusion
The provided protocols and framework offer a comprehensive starting point for the investigation of "this compound" as a potential agent for reversing multidrug resistance in cancer. Should initial screenings prove promising, further studies, including in vivo animal models, would be necessary to validate its therapeutic potential. All experimental conditions would require careful optimization for the specific compound and cell lines used.
References
- 1. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products reverse cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products reverse cancer multidrug resistance [ouci.dntb.gov.ua]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan compound that has been isolated from plant sources such as Rodgersia podophylla and the fruits of Kadsura longipedunculata.[1][2] As a member of the lignan (B3055560) family of natural products, it is of interest to the drug discovery and development community due to the known diverse biological activities of this class of compounds. These application notes provide an overview of the potential therapeutic applications, biological activities, and relevant experimental protocols for the investigation of this compound.
While specific extensive research on this compound is still emerging, this document compiles available information and provides generalized protocols based on the study of similar natural products to guide further investigation.
Physicochemical Properties and Handling
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 666250-52-8 | [1][2] |
| Molecular Formula | C₁₈H₁₈O₄ | [2] |
| Molecular Weight | 298.33 g/mol | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Storage | Store at 2-8°C in a tightly sealed vial. For long-term storage, aliquots in a suitable solvent can be stored at -20°C for up to two weeks. | [1] |
Handling Precautions: As with any chemical reagent, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
Potential Therapeutic Applications and Biological Activities
Based on the biological activities reported for other lignans (B1203133) and related natural products, this compound is a candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Activity: Many lignans exhibit anti-inflammatory properties.
-
Anticancer Activity: Various lignans have been shown to possess cytotoxic effects against cancer cell lines.
-
Neuroprotective Effects: Some lignans have demonstrated protective effects in models of neurodegenerative diseases.
-
Antioxidant Activity: The phenolic hydroxyl groups in the structure suggest potential radical scavenging activity.
Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a positive control group (e.g., dexamethasone).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only group.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential signaling pathway that could be modulated by compounds with anticancer activity and a general workflow for screening natural products.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by a bioactive compound.
Caption: General experimental workflow for the evaluation of natural products in drug discovery.
Conclusion
This compound represents a natural product with potential for further investigation in drug discovery. The protocols and information provided herein serve as a starting point for researchers to explore its biological activities and mechanism of action. Further studies are warranted to fully characterize its therapeutic potential.
References
Troubleshooting & Optimization
"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene , a neolignan sourced from the fruits of Kadsura longipedunculata.[1] Given the limited specific degradation data for this compound, this guide combines available product information with general knowledge of the stability of related phenolic and lignan (B3055560) compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound?
A1: The solid form of this compound should be stored in a tightly sealed vial at 2-8°C.[1] Under these conditions, the product is stable for up to 24 months.[1]
Q2: What is the recommended procedure for preparing and storing solutions?
A2: It is highly recommended to prepare and use solutions on the same day.[1] If stock solutions are necessary, they should be prepared as aliquots in tightly sealed vials and stored at -20°C.[1] These stock solutions are generally usable for up to two weeks.[1] Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q4: What are the potential stability issues I should be aware of?
A4: As a phenolic compound, this compound may be susceptible to degradation under specific conditions. While specific data for this lignan is limited, general characteristics of phenolic compounds suggest potential instability at high pH. Lignans (B1203133) can also be sensitive to light (photodegradation) and elevated temperatures (thermal degradation).
Q5: What are the known biological activities of lignans from Kadsura longipedunculata?
A5: Lignans isolated from Kadsura longipedunculata have been reported to exhibit various biological activities, including antimicrobial, antioxidant, anti-HIV, and antitumor properties.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Ensure the solid compound is stored at 2-8°C. 2. Prepare fresh solutions for each experiment. If using stock solutions, ensure they are no older than two weeks and have been stored at -20°C. 3. Minimize exposure of the compound and its solutions to light and elevated temperatures. |
| Precipitation in stock solution | Poor solubility or solvent evaporation. | 1. Confirm the solvent is appropriate for your experimental concentration. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated or degraded. |
| Color change in solution | Oxidation or degradation of the compound. Phenolic compounds can oxidize over time, leading to a change in color. | 1. Discard the discolored solution and prepare a fresh one. 2. To minimize oxidation, consider degassing solvents before use or working under an inert atmosphere (e.g., nitrogen or argon). |
| Low or no biological activity | Compound degradation or incorrect dosage. | 1. Verify the integrity of the compound by analytical methods if possible (e.g., HPLC, LC-MS). 2. Prepare fresh solutions from a properly stored solid sample. 3. Re-evaluate the concentration used in the assay based on literature for similar neolignans. |
Experimental Protocols
Due to the lack of published, detailed experimental protocols specifically for this compound, the following are generalized protocols for common assays where such a compound might be used. These should be adapted based on specific experimental needs.
Protocol 1: Preparation of Stock Solution
Objective: To prepare a concentrated stock solution for use in biological assays.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[1]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two weeks.[1]
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To assess the antioxidant potential of the compound by measuring its ability to scavenge the DPPH radical.
Materials:
-
This compound stock solution in DMSO
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in methanol to obtain the desired test concentrations.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a positive control (e.g., ascorbic acid) and a negative control (methanol without the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
Visualizations
Experimental Workflow for Assessing Biological Activity
Caption: A generalized workflow for evaluating the in vitro biological activity of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing the Extraction of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, a lignan (B3055560) found in the fruits of Kadsura longipedunculata.[1][2]
Troubleshooting Guide
This section addresses specific issues users might encounter during the extraction process in a question-and-answer format.
Issue 1: Low Extraction Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low extraction yield is a common challenge that can stem from several factors throughout the workflow. Here is a systematic approach to troubleshoot this issue:
-
Plant Material Preparation:
-
Improper Grinding: Inadequate particle size limits solvent penetration. Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.[3]
-
Insufficient Drying: Residual moisture can lead to the enzymatic degradation of lignans (B1203133). Thoroughly dry the plant material, for instance in a low-temperature oven (40-50°C), before extraction.[3]
-
Material Quality: The concentration of the target lignan can vary based on the plant's age, growing conditions, and harvest time.
-
-
Extraction Parameters:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. For lignans, aqueous ethanol (B145695) or methanol (B129727) (typically 70-80%) are generally effective.[3][4] Pure water may be suitable for highly polar lignan glycosides, while less polar solvents like dichloromethane (B109758) or chloroform (B151607) are sometimes used in later purification steps.[5]
-
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively dissolve the target compound. Experiment with increasing the solvent volume to ensure complete extraction.[3]
-
Inadequate Extraction Time or Temperature: Lignan extraction can be time and temperature-dependent. While higher temperatures can facilitate extraction, excessive heat may degrade the compound.[4][5] Most lignans are stable below 100°C.[4][5] Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can reduce extraction times significantly.[6]
-
Issue 2: High Level of Impurities in the Crude Extract
Q: My crude extract contains many impurities, making the purification of this compound difficult. How can I improve the selectivity of my extraction?
A: Improving the purity of the initial extract is crucial for efficient downstream processing. Consider the following strategies:
-
Sequential Extraction: Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with your primary, more polar solvent.
-
Solvent Optimization: Fine-tune the polarity of your extraction solvent. A gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol) can help determine the optimal concentration that maximizes the extraction of the target lignan while minimizing the co-extraction of impurities.[3]
-
Post-Extraction Purification:
-
Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their differential solubility.[3]
-
Solid-Phase Extraction (SPE): Use SPE cartridges to selectively adsorb either the target compound or impurities, allowing for their separation.
-
Issue 3: Potential Degradation of the Target Compound
Q: I suspect that this compound is degrading during my extraction and purification process. What are the signs of degradation and how can I prevent it?
A: Lignans can be susceptible to degradation under certain conditions, leading to reduced yield.[3]
-
Causes and Prevention of Degradation:
-
High Temperature: Although moderate heat can improve extraction efficiency, some lignans are heat-sensitive.[5][7] If you suspect thermal degradation, consider using non-thermal extraction methods or reducing the extraction temperature and time.[7]
-
Light Exposure: Some phytochemicals are sensitive to light. Protect samples and extracts from direct light by using amber-colored glassware or working in a dark environment.[3]
-
pH Extremes: The stability of flavonoids, a related class of compounds, is known to be pH-dependent, with degradation occurring at highly alkaline pH levels.[8] It is prudent to maintain a neutral pH during extraction unless a specific pH is required for selectivity.
-
Oxidation: If oxidation is a concern, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound? A1: Based on general lignan chemistry, polar organic solvents are most effective. Aqueous mixtures of ethanol or methanol (e.g., 70-80% in water) are highly recommended as they can enhance solvent penetration into the plant matrix.[4][5] The specific optimal solvent may require some experimentation. The target compound is also soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[1]
Q2: What are the advantages of using modern extraction techniques like UAE or MAE over traditional methods? A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages. They can significantly reduce extraction time and solvent consumption while increasing the yield of bioactive compounds.[6][7] UAE uses ultrasonic waves to break down cell walls, enhancing mass transfer, while MAE uses microwave radiation to heat the solvent and plant material rapidly and efficiently.[6]
Q3: How should I properly prepare my plant material before extraction? A3: Proper preparation is critical. The plant material should be thoroughly dried to prevent enzymatic degradation of the target compounds.[3] After drying, it should be ground into a fine, homogeneous powder. This increases the surface area available for solvent contact, leading to a more efficient extraction.[3]
Q4: At what temperature should I conduct the extraction? A4: The optimal temperature depends on the method and the stability of the compound. For traditional maceration or Soxhlet extraction, temperatures are often elevated but should generally be kept below the solvent's boiling point. Many lignans are stable at temperatures below 100°C.[4][5] However, if the compound is found to be heat-sensitive, non-thermal methods like supercritical fluid extraction or extraction at lower temperatures for a longer duration should be considered.[7]
Q5: How can I resolve an emulsion that forms during liquid-liquid partitioning? A5: Emulsion formation is a common issue, especially with samples high in surfactant-like compounds.[9] To break an emulsion, you can try several methods: gently swirl instead of vigorously shaking the separatory funnel, add a brine solution (salting out) to increase the ionic strength of the aqueous layer, or change the temperature to maximize density differences between the phases.[9][10]
Data Presentation: Extraction Parameter Optimization
Optimizing extraction parameters is key to maximizing yield. The following tables summarize the impact of different variables on lignan extraction, based on findings from various studies.
Table 1: Effect of Solvent Type and Concentration on Lignan Yield
| Solvent System | Target Lignan(s) | Plant Source | Relative Yield | Reference |
| 70% Methanol | Secoisolariciresinol (Seco) | Oats | High | [4] |
| 80% Methanol | Secoisolariciresinol (Seco) | Oats | Highest | [4] |
| 100% Methanol | Secoisolariciresinol (Seco) | Oats | Lower than 80% | [4] |
| 70-80% Ethanol | Sphenanlignan | Schisandra sphenanthera | Effective | [3] |
| Water | Polar Lignan Glycosides | General | Effective | [5] |
| Dichloromethane | Less Polar Lignans | General | Effective (often for purification) | [5] |
Table 2: Comparison of Different Extraction Methods
| Extraction Method | Typical Time | Temperature | Key Advantages | Reference |
| Maceration | 24-72 hours | Room Temp. | Simple, requires minimal equipment | [6] |
| Soxhlet Extraction | 6-24 hours | Solvent Boiling Point | Continuous, efficient for some compounds | [6] |
| Ultrasound-Assisted (UAE) | 15-60 min | 25-60°C | Fast, high yield, reduced solvent use | [4][6] |
| Microwave-Assisted (MAE) | 5-30 min | 50-100°C | Very fast, high yield, efficient heating | [5][6] |
| Supercritical Fluid (SFE) | 30-180 min | 40-60°C | Environmentally friendly (uses CO2), selective | [5][11] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 10 g of finely ground, dried plant material.
-
Mixing: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 80% methanol (a 1:10 solid-to-liquid ratio).
-
Extraction: Place the flask in an ultrasonic bath. Set the temperature to 45°C and the sonication frequency to 40 kHz.
-
Duration: Extract for 30 minutes.
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repetition: Re-extract the solid residue twice more with fresh solvent under the same conditions to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Post-Extraction Liquid-Liquid Partitioning
-
Dissolution: Dissolve the crude extract obtained from Protocol 1 in 100 mL of distilled water.
-
First Partition: Transfer the aqueous solution to a 500 mL separatory funnel. Add 100 mL of n-hexane, shake gently to avoid emulsion, and allow the layers to separate. Drain the lower aqueous layer. Discard the upper n-hexane layer (this removes non-polar impurities).
-
Second Partition: To the remaining aqueous layer in the separatory funnel, add 100 mL of ethyl acetate.
-
Separation: Shake the funnel gently, venting frequently. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer, which now contains the lignans of intermediate polarity.
-
Repetition: Repeat the ethyl acetate extraction (steps 3-5) two more times to maximize recovery.
-
Final Step: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the purified lignan-rich fraction.
Visualizations
Caption: General workflow for the extraction and isolation of the target lignan.
Caption: Decision tree for troubleshooting low extraction yield issues.
References
- 1. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Kadsura | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. benchchem.com [benchchem.com]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges with 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in aqueous solutions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a natural product isolated from Kadsura longipedunculata.[1] It is reported to have low aqueous solubility, with one supplier indicating a solubility of less than 1 mg/mL.[2] This classifies it as a poorly water-soluble compound. For experimental purposes, it is often dissolved in organic solvents.[3]
Q2: In which organic solvents is this compound soluble?
A2: This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]
Q3: Why is my compound precipitating out of my aqueous buffer?
A3: Precipitation of a poorly soluble compound from an aqueous solution is a common issue. This can occur if the concentration of the compound exceeds its solubility limit in the final aqueous medium. This often happens when a stock solution prepared in an organic solvent is diluted into an aqueous buffer, and the final concentration of the organic solvent is too low to maintain solubility.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Adjusting the pH can be an effective strategy for ionizable compounds.[4][5] For a weakly acidic compound, increasing the pH will lead to ionization and an increase in aqueous solubility. Conversely, for a weakly basic compound, decreasing the pH will enhance solubility.[5] The chemical structure of this compound contains hydroxyl groups which may be weakly acidic, suggesting that a modest increase in pH could potentially improve solubility. However, the pKa of the compound would need to be determined to optimize this approach.
Troubleshooting Guide
Issue 1: Compound is not dissolving in the desired aqueous buffer.
-
Possible Cause: The inherent low aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an organic solvent. A common choice is DMSO.
-
Serially dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is kept as low as possible to avoid solvent effects in your experiment, but high enough to maintain solubility. It is crucial to perform a solubility test to determine the maximum tolerable concentration of the organic solvent in your final solution.
-
Issue 2: Precipitation occurs upon dilution of the organic stock solution into the aqueous medium.
-
Possible Cause: The final concentration of the organic co-solvent is insufficient to keep the compound in solution.
-
Troubleshooting Steps:
-
Increase the percentage of the organic co-solvent. Test a range of final co-solvent concentrations (e.g., 1%, 2%, 5% DMSO) to find the minimum concentration that prevents precipitation. Be mindful of the tolerance of your experimental system to the organic solvent.
-
Utilize solubilizing agents. Consider the use of cyclodextrins or surfactants to enhance solubility.[6][7] These agents can encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Data Presentation: Solubility Enhancement Strategies
The following tables present illustrative quantitative data for enhancing the solubility of this compound. Note: This data is hypothetical and for guidance purposes.
Table 1: Solubility in Various Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 1 |
| DMSO | > 50 |
| Ethanol | ~10 |
| Propylene Glycol | ~5 |
Table 2: Effect of Co-solvents on Aqueous Solubility (at 25°C)
| Co-solvent System (in Water) | Estimated Solubility (µg/mL) |
| 1% DMSO | 15 |
| 5% DMSO | 80 |
| 10% Ethanol | 25 |
| 20% Propylene Glycol | 40 |
Table 3: Effect of Solubilizing Agents on Aqueous Solubility (in Water at 25°C)
| Solubilizing Agent | Concentration | Estimated Solubility (µg/mL) |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 mM | 50 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 mM | 250 |
| Polysorbate 80 (Tween® 80) | 0.1% (w/v) | 30 |
| Polysorbate 80 (Tween® 80) | 0.5% (w/v) | 150 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Preparation of Working Solutions:
-
Determine the final desired concentration of the compound and the maximum tolerable percentage of DMSO in your experiment.
-
Perform serial dilutions of the DMSO stock solution into your aqueous buffer. For example, to prepare a 10 µg/mL solution with 0.1% DMSO, add 1 µL of the 10 mg/mL stock to 999 µL of the aqueous buffer.
-
Always add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration known to enhance solubility (e.g., 50 mM).
-
-
Complexation:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Quantification:
-
Filter the suspension through a 0.22 µm filter to remove the undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Visualizations
References
- 1. This compound | Kadsura | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. This compound CAS:666250-52-8 LM8BR17235IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 3. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. brieflands.com [brieflands.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the lignan (B3055560), 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this lignan include:
-
Co-elution with structurally similar lignans (B1203133): Kadsura longipedunculata, the natural source of this compound, contains a multitude of other lignans with similar polarities and structures, making chromatographic separation difficult.[1][2][3][4][5]
-
Potential for oxidation: The 2',4'-dihydroxy substitution on the phenyl ring makes the molecule susceptible to oxidation, especially in the presence of air and light, or at elevated temperatures. This can lead to the formation of quinone-type byproducts and degradation of the target compound.
-
Low abundance: The concentration of the target lignan in the crude extract may be low, requiring efficient and high-resolution purification techniques to obtain the desired quantity and purity.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the purified compound should be kept at 2-8°C in a tightly sealed vial. If dissolved in a solvent such as DMSO, it is recommended to store the solution in aliquots at -20°C for up to two weeks. To maintain stability, protect the compound from light and air.[6]
Q3: What solvents are suitable for dissolving this compound?
A3: This lignan is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[6] The choice of solvent will depend on the subsequent analytical or experimental procedures.
Q4: Which chromatographic techniques are most effective for lignan purification?
A4: A multi-step chromatographic approach is often necessary. Common techniques include:
-
Flash Chromatography: Useful for initial fractionation of the crude extract.[7]
-
Sephadex LH-20 Column Chromatography: Effective for separating compounds based on molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is frequently used for the final purification of lignans to achieve high purity.[7]
Troubleshooting Guides
Issue 1: Poor Resolution in Preparative HPLC
Symptoms:
-
Broad, asymmetric, or tailing peaks.
-
Co-elution of the target compound with impurities.
-
Inability to achieve baseline separation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Mobile Phase | Optimize the solvent gradient. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) to alter selectivity. The addition of a small amount of acid (e.g., formic acid) can improve peak shape for phenolic compounds. | Improved peak shape and resolution between the target compound and impurities. |
| Suboptimal Stationary Phase | If using a standard C18 column, consider a different stationary phase chemistry such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for lignans. | Enhanced separation of structurally similar lignans. |
| Column Overloading | Reduce the sample concentration or injection volume. Overloading is a common cause of peak distortion in preparative chromatography. | Sharper, more symmetrical peaks and improved resolution. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases column efficiency and can improve resolution, though it will increase the run time. | Better separation between adjacent peaks. |
Issue 2: Degradation of the Target Compound During Purification
Symptoms:
-
Appearance of new, unexpected peaks in the chromatogram.
-
Discoloration of fractions (e.g., turning brown or yellow).
-
Low overall yield of the purified compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Oxidation | Due to the dihydroxy nature of the compound, it is prone to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents for chromatography. The addition of a small amount of an antioxidant like ascorbic acid to the sample and mobile phase may help. | Minimized degradation of the target compound and reduced formation of oxidative byproducts. |
| Light Sensitivity | Protect the sample and collected fractions from direct light by using amber vials or wrapping containers in aluminum foil. | Reduced photodegradation of the lignan. |
| Elevated Temperature | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature. If possible, perform chromatographic separations at room temperature or even at a controlled, slightly cooler temperature. | Preservation of the chemical integrity of the target compound. |
Experimental Protocols
1. Extraction
-
Air-dry and powder the plant material (e.g., stems or fruits of Kadsura longipedunculata).
-
Extract the powdered material sequentially with solvents of increasing polarity, for example, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate and then methanol (B129727).
-
Concentrate the ethyl acetate and methanol extracts under reduced pressure.
2. Initial Fractionation by Column Chromatography
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
3. Further Purification by Sephadex LH-20 Chromatography
-
Dissolve the lignan-rich fractions in a suitable solvent (e.g., chloroform/methanol 1:1).
-
Apply the sample to a Sephadex LH-20 column.
-
Elute with the same solvent system to separate compounds based on size and polarity.
4. Final Purification by Preparative HPLC
-
Dissolve the semi-purified fractions in the initial mobile phase for HPLC.
-
Use a reversed-phase C18 column.
-
Employ a gradient elution system, for example, with water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be from 30% B to 70% B over 40 minutes.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its structure by spectroscopic methods (e.g., NMR, MS).
Visualizations
Caption: General experimental workflow for the purification of lignans.
References
- 1. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: NMR Spectroscopy of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene". This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of this and similar lignan (B3055560) compounds.
Troubleshooting Guide
This guide provides solutions to common problems and artifacts observed in the NMR spectra of "this compound".
Question: My ¹H NMR spectrum shows very broad peaks, especially for the hydroxyl protons. What could be the cause and how can I fix it?
Answer: Broad peaks in an NMR spectrum can arise from several factors. For a molecule like "this compound" with phenolic hydroxyl groups, the most common causes are:
-
Chemical Exchange: Hydroxyl protons can exchange with each other or with trace amounts of water in the NMR solvent. This is a common cause of peak broadening.[1]
-
Solution: To confirm if a peak corresponds to an OH or NH proton, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity due to exchange with deuterium.[1]
-
-
Poor Solubility or Aggregation: If the compound is not fully dissolved or is forming aggregates in the chosen solvent, this can lead to broad lines.
-
Poor Shimming: An inhomogeneous magnetic field will cause peak broadening.[3]
-
Solution: Re-shim the spectrometer before acquiring the spectrum. Modern spectrometers often have automated shimming routines that are very effective.
-
Question: I am observing a "rolling" or distorted baseline in my spectrum. What should I do?
Answer: A distorted baseline can make peak integration and interpretation difficult. Common causes include:
-
Improper Phasing: Incorrectly set zero-order and first-order phase parameters are a frequent cause of a rolling baseline.[3]
-
Solution: Manually re-phase the spectrum. Most NMR processing software allows for interactive phasing of the spectrum. Start by adjusting the zero-order phase (rp=0) and then the first-order phase (lp=0) to achieve a flat baseline across the entire spectrum.[3]
-
-
Very Broad Background Signals: The presence of solid material or certain probe components can contribute to very broad background peaks that distort the baseline.[3]
-
Solution: Ensure your sample is fully dissolved and free of any particulate matter. If the problem persists, you may need to consult with your NMR facility manager to check the probe's condition.
-
-
First Point Distortion: An issue with the first data point of the Free Induction Decay (FID) can lead to a slanted baseline.[3]
-
Solution: Many NMR software packages have a "backward linear prediction" or similar function that can correct for this. Applying a drift correction may also resolve the issue.[3]
-
Question: My spectrum has a low signal-to-noise ratio (S/N), and I'm worried about missing small peaks. How can I improve this?
Answer: A low signal-to-noise ratio can obscure important details in your spectrum. Here are ways to improve it:
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the S/N requires acquiring four times as many transients.[3]
-
Use a More Concentrated Sample: A higher concentration of your analyte will result in a stronger signal. However, be mindful that very high concentrations can lead to other artifacts like peak broadening.[4]
-
Exponential Multiplication: Applying an exponential window function (line broadening) to the FID before Fourier transformation can improve the S/N. A small amount of line broadening (e.g., 0.3 Hz) is often sufficient. Be aware that excessive line broadening can reduce resolution and obscure fine coupling patterns.[3]
Question: I see strange, sharp, non-symmetrical peaks in my baseline, often referred to as "sinc wiggles" or truncation artifacts. What are these?
Answer: These artifacts, which appear as oscillations on either side of a strong peak, are typically caused by "truncation" of the FID.[3]
-
Cause: This happens when the acquisition time is too short to allow the FID to decay completely to zero.[3]
-
Solution: Increase the acquisition time. For a standard ¹H NMR of a small molecule, an acquisition time of at least 2-4 seconds is recommended.[3] You can also apply a window function that forces the end of the FID to zero before Fourier transformation, but increasing the acquisition time is the preferred method.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for NMR of "this compound"?
A1: The choice of solvent is critical for obtaining a good NMR spectrum. For lignans, which can have variable polarity, common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆.[2] If your compound has poor solubility in CDCl₃, trying a more polar solvent like Acetone-d₆ or DMSO-d₆ is a good next step.[1] Keep in mind that the chemical shifts of your compound will vary depending on the solvent used.
Q2: How can I be sure about the stereochemistry of my compound using NMR?
A2: Determining the relative stereochemistry of a complex molecule like a lignan often requires advanced NMR techniques. While ¹H NMR coupling constants can provide some information about dihedral angles, a Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY) is typically necessary. Protons that are close in space will show cross-peaks in a NOESY/ROESY spectrum, which can help to elucidate the 3D structure. For determining the absolute configuration, other techniques like X-ray crystallography or electronic circular dichroism (ECD) might be required.
Q3: I see small peaks that I can't assign to my molecule. What could they be?
A3: Unassigned peaks in an NMR spectrum can be due to a variety of sources:
-
Residual Solvent Peaks: All deuterated solvents contain a small amount of their non-deuterated counterpart, which will appear in the spectrum.
-
Impurities: The sample itself may contain impurities from the isolation or synthesis process.
-
Contaminants: Common contaminants include water, grease from glassware, or solvents like ethyl acetate (B1210297) that can be difficult to remove under vacuum.[1]
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak and are caused by the spinning of the NMR tube. They can be identified by changing the spinning rate, which will cause them to shift their position.
Data Presentation
Table 1: Common NMR Artifacts and Their Characteristics
| Artifact | Appearance | Common Cause(s) | Troubleshooting Steps |
| Broad Peaks | Peaks are wider than expected, loss of fine structure. | Chemical exchange, poor solubility, poor shimming.[1] | Add D₂O, try a different solvent, re-shim the magnet. |
| Rolling Baseline | The baseline of the spectrum is not flat. | Improper phasing, very broad background signals.[3] | Manually re-phase the spectrum, ensure the sample is fully dissolved. |
| Low Signal-to-Noise | Peaks are not well-defined from the baseline noise. | Insufficient number of scans, dilute sample.[3] | Increase the number of scans, use a more concentrated sample. |
| Truncation Artifacts | "Sinc wiggles" or oscillations around strong peaks. | Acquisition time is too short.[3] | Increase the acquisition time. |
| Spinning Sidebands | Small, symmetrical peaks around a large peak. | Sample tube spinning. | Change the spinning rate to see if the peaks shift. |
| Quadrature Image | A "ghost" peak appearing at a mirrored frequency. | Imbalance in the quadrature detectors.[3] | Often resolved by acquiring more scans.[3] |
Experimental Protocols
Protocol for High-Quality ¹H NMR Spectrum Acquisition of a Lignan Compound:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified "this compound".
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Set the number of scans (transients) to a minimum of 16. For dilute samples, increase this number significantly (e.g., 64, 128, or more).
-
Set the acquisition time to at least 4 seconds to ensure proper decay of the FID and avoid truncation artifacts.[3]
-
Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Apply a small amount of line broadening (e.g., 0.3 Hz) if necessary to improve the signal-to-noise ratio.[3]
-
Carefully phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks and analyze the coupling patterns.
-
Mandatory Visualization
Caption: A troubleshooting workflow for common NMR spectral artifacts.
Caption: Chemical structure of this compound.
References
Technical Support Center: Optimizing HPLC Separation for 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for HPLC method development to separate this compound isomers?
A1: For the separation of diastereomers and enantiomers of lignans (B1203133), a combination of reversed-phase and chiral chromatography is often employed. A recommended approach is to first use a reversed-phase C18 column to separate diastereomers, followed by chiral chromatography to resolve enantiomers.[1][2]
Initial Screening for Diastereomers (Reversed-Phase HPLC):
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with 0.1% formic acid.
-
Gradient: Start with a lower percentage of organic solvent (e.g., 20-30% B) and gradually increase to a higher percentage (e.g., 80-90% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm, as many lignans exhibit absorbance at this wavelength.[3]
-
Temperature: 30 °C
Enantiomer Separation (Chiral HPLC):
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as Chiralpak AD-H or Chiralcel OD-H.[4]
-
Mobile Phase: Typically a normal-phase eluent such as a mixture of n-hexane and ethanol (B145695) or isopropanol. The ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 280 nm.
Q2: How can I improve the resolution between closely eluting isomers?
A2: Improving resolution can be achieved by systematically optimizing several chromatographic parameters:
-
Mobile Phase Composition: Fine-tune the ratio of organic solvent to the aqueous phase in reversed-phase chromatography. In normal-phase chiral chromatography, small changes in the alcohol modifier percentage can significantly impact selectivity.
-
Gradient Slope: In gradient elution, a shallower gradient can improve the separation of closely eluting peaks.
-
Temperature: Temperature can affect selectivity. It's recommended to screen a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.
-
Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the analysis time.
-
Column Chemistry: If resolution is still insufficient, consider a different stationary phase. For reversed-phase, a phenyl-hexyl column might offer different selectivity compared to a C18. For chiral separations, trying a different type of CSP is advisable.
Q3: What are common sample preparation steps for analyzing these lignan (B3055560) isomers?
A3: Proper sample preparation is crucial for accurate and reproducible HPLC analysis.
-
Extraction: Lignans are often extracted from a plant matrix using solvents like aqueous ethanol or methanol.[3] For complex matrices, a preliminary defatting step with a non-polar solvent like n-hexane may be necessary.
-
Hydrolysis: If the lignans are present as glycosides, an enzymatic or acidic hydrolysis step may be required to liberate the aglycones.[1]
-
Purification: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to clean up the sample and remove interfering compounds.[5]
-
Final Preparation: The purified sample should be dissolved in a solvent compatible with the initial mobile phase of your HPLC method and filtered through a 0.22 or 0.45 µm syringe filter before injection.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary interactions with stationary phase | For basic compounds, interactions with acidic silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing. Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase or using a base-deactivated column can help. In reversed-phase, ensure the mobile phase pH is appropriate to suppress the ionization of the analytes. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Mismatched Injection Solvent | The injection solvent should be weaker than or similar in strength to the initial mobile phase. Injecting in a stronger solvent can lead to peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem 2: Unstable Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially when using a gradient. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump Issues or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Problem 3: Peak Splitting
| Possible Cause | Solution |
| Co-elution of Isomers | This is common when separating closely related isomers. Further method optimization is needed (see FAQ Q2). |
| Injection Solvent Effects | As with poor peak shape, a mismatch between the injection solvent and the mobile phase can cause peak splitting. |
| Column Void or Channeling | This can occur if the column has been subjected to pressure shocks. Reversing and flushing the column (if permitted by the manufacturer) may help. Otherwise, the column may need replacement. |
| Sample Degradation on Column | If the isomers are unstable, they may degrade during the analysis, leading to the appearance of extra peaks. Ensure sample stability under the analytical conditions. |
Experimental Protocols (Recommended Starting Points)
As specific data for "this compound" is limited, these protocols are based on methods for structurally similar lignan isomers and should be used as a starting point for method development.
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-80% B in 30 min | 30-90% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 30 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 µL | 10 µL |
Protocol 2: Chiral HPLC for Enantiomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) | n-Hexane:Isopropanol (85:15, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 5 µL | 5 µL |
Visualizations
Caption: General experimental workflow for the separation and analysis of lignan isomers.
Caption: A logical troubleshooting workflow for common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" sample preparation for bioassays
Technical Support Center: 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in bioassays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Compound Precipitation in Aqueous Buffer | The compound has low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system. Vortex thoroughly during dilution. |
| Inconsistent Bioassay Results | 1. Compound degradation. 2. Inaccurate pipetting of viscous stock solution. 3. Cell line variability. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. 2. Use positive displacement pipettes for viscous solutions like DMSO. Ensure the stock solution is at room temperature before use. 3. Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. |
| Loss of Compound Activity Over Time | The compound may be unstable in solution. | Store stock solutions in small, single-use aliquots at -20°C for up to two weeks.[1] For long-term storage, keep the compound in its solid form at 2-8°C in a dry, sealed container.[1][2] |
| High Background Signal in Assay | The compound might be autofluorescent or interfere with the detection method. | Run a control with the compound in the assay medium without cells to check for interference. If interference is observed, consider using a different detection method or a dye with a different excitation/emission spectrum. |
Frequently Asked Questions (FAQs)
1. What are the basic properties of this compound?
This compound is a natural product isolated from the fruits of Kadsura longipedunculata.[3] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 666250-52-8 |
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.338 g/mol |
2. What is the recommended solvent for preparing stock solutions?
This compound is soluble in several organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions for bioassays due to its high solvating power and compatibility with most cell culture media at low concentrations. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1]
3. How should I store the compound?
-
Solid Form: The solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2]
-
Stock Solutions: It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C.[1] These are generally usable for up to two weeks.[1]
4. How do I prepare working solutions for my bioassay?
The following workflow is recommended for preparing working solutions from a DMSO stock.
Caption: Workflow for preparing working solutions.
5. Should I be concerned about the cytotoxicity of the solvent?
Yes, the organic solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent as in the experimental wells. This will help you to distinguish the effect of the compound from the effect of the solvent. The final concentration of DMSO in cell-based assays should typically be kept below 0.5%.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least one hour before opening.[1]
-
Weighing: Weigh out the desired amount of the compound (Molecular Weight: 298.338 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.298 mg of the compound.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C.[1]
Caption: Stock solution preparation workflow.
References
Troubleshooting low bioactivity of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" in experiments
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals experiencing low or inconsistent bioactivity with "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected or no biological activity. What are the common causes?
Low bioactivity is a frequent issue that can stem from several factors related to compound handling, stability, and the experimental setup itself. The primary areas to investigate are:
-
Compound Integrity and Solubility: Ensuring the compound is properly dissolved and stable in your assay conditions.
-
Experimental Design: Verifying that the chosen cell line, assay endpoint, and compound concentration are appropriate.
-
Cellular Factors: Confirming your cells are healthy and capable of responding as expected.
Q2: How should I prepare and store stock solutions of this compound?
Improper storage and handling are common sources of compound inactivity. Based on supplier recommendations and best practices for lignans (B1203133), follow these guidelines.[1]
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, and Acetone.[1] For cell-based assays, anhydrous, high-purity DMSO is recommended.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[2] A supplier suggests that DMSO stock solutions may be stable for up to two weeks at -20°C.[1] Always protect the compound from light.[2]
-
Usage: Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.[1]
Q3: What is a typical effective concentration range for a novel lignan (B3055560) like this in cell-based assays?
The effective concentration can vary significantly depending on the specific compound, cell line, and assay. For initial screening of a novel lignan, a broad concentration range is recommended. Based on typical concentrations for bioactive lignans, a starting range of 0.1 µM to 100 µM is a reasonable starting point for dose-response experiments.
Troubleshooting Guide for Low Bioactivity
Issue 1: Compound Precipitation in Media
Potential Cause: The compound has low aqueous solubility and is precipitating when the DMSO stock is diluted into your aqueous cell culture medium. This drastically reduces the effective concentration available to the cells.
Troubleshooting Steps:
-
Visual Inspection: After diluting the compound into your media, hold it up to a light source and look for any cloudiness, crystals, or particulate matter.[2]
-
Microscopic Examination: Check a sample of the compound-containing media under a microscope to spot precipitates.
-
Solubility Test: Centrifuge a small aliquot of the media with the compound. A visible pellet indicates precipitation.[2]
-
Reduce Final Concentration: Test a lower concentration range in your experiment.
-
Increase Final DMSO Percentage: While keeping the final DMSO concentration below 0.5% is ideal, a slightly higher concentration (up to 1%) might be necessary to maintain solubility. Always include a matching vehicle control (media with the same final DMSO concentration) in your experiments.[2]
Issue 2: Compound Degradation
Potential Cause: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure).[2]
Troubleshooting Steps:
-
Minimize Pre-incubation Time: Prepare fresh compound-containing media immediately before each experiment. Minimize the time the compound sits (B43327) in the incubator before being added to the cells.[2]
-
Protect from Light: Lignans can be light-sensitive. Protect stock solutions and experimental plates from direct light.[2]
-
Check Media pH: Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically pH 7.2-7.4).[2]
-
Assess Stock Integrity: If you suspect degradation of your stock solution, prepare a fresh stock from a new aliquot or powder. You can compare the activity of the old and new stocks.
Issue 3: Unresponsive Biological System
Potential Cause: The chosen cell line may not have an active or inducible target pathway, or the assay endpoint may not be sensitive enough to detect the compound's effects.[2]
Troubleshooting Steps:
-
Cell Line Selection: Use a cell line known to be responsive to similar classes of compounds (e.g., other lignans or anti-inflammatory agents).
-
Confirm Target Expression: If a specific molecular target is hypothesized, confirm its expression in your cell line using techniques like Western Blot or qPCR.[3]
-
Use a Positive Control: Include a well-characterized compound known to elicit a strong response in your assay. This validates that the assay and cells are performing as expected.[3]
-
Optimize Assay Parameters: Adjust incubation times, cell density, and stimulation conditions (if applicable) to ensure a robust assay window.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 666250-52-8 | [1][4] |
| Molecular Formula | C₁₈H₁₈O₄ | [4] |
| Molecular Weight | 298.33 g/mol | [4] |
| Common Solvents | DMSO, Chloroform, Acetone | [1] |
| Recommended Storage | -20°C or -80°C (in aliquots) | [2] |
Table 2: Example Dose-Response Experiment Layout
| Concentration (µM) | Cell Viability (%) | Target Inhibition (%) | Notes |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 | Baseline |
| 0.1 | 98 ± 5.1 | 5 ± 3.0 | No significant effect |
| 1.0 | 95 ± 4.8 | 15 ± 4.2 | Minimal activity |
| 10.0 | 92 ± 6.2 | 45 ± 5.5 | Moderate activity |
| 50.0 | 75 ± 7.1 | 85 ± 6.8 | High activity, some cytotoxicity |
| 100.0 | 55 ± 8.3 | 92 ± 4.9 | Significant cytotoxicity |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected vials and store at -20°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions in 100% DMSO.
-
Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% if possible. Mix thoroughly by gentle inversion immediately before adding to cells.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilize Crystals: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Experimental workflow for testing and troubleshooting bioactivity.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Logical decision tree for troubleshooting low bioactivity.
References
"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for receiving and initially handling the solid compound?
A1: Upon receipt, the vial may have been inverted during shipping, causing the compound to adhere to the cap or walls. To ensure you can access the full amount of the product, gently shake the vial to settle the powder at the bottom. For small quantities that are difficult to dislodge, you can centrifuge the vial at a low speed (200-500 RPM) to collect the powder at the bottom of the vial.[1] Before opening, allow the product to equilibrate to room temperature for at least one hour.[1]
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, it is recommended to dissolve the compound in an appropriate organic solvent. For enhanced solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[2] It is best practice to prepare and use solutions on the same day.[1] If you need to store the stock solution, it should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles.[1]
Q3: I am observing low solubility of the compound in my aqueous buffer for a cell-based assay. What can I do?
A3: this compound is sparingly soluble in water. For cell-based assays, it is common to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[1] This stock solution can then be diluted into your aqueous cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: My compound appears to have degraded. What are the likely causes?
A4: Degradation can be caused by several factors, including improper storage, exposure to light, incompatible solvents, or repeated freeze-thaw cycles of stock solutions. Ensure the solid compound is stored in a sealed, cool, and dry place.[2] Stock solutions should be stored at or below -20°C in tightly sealed vials.[1] Avoid exposure to strong oxidizing agents and strong bases, as these are common incompatibilities for phenolic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at -20°C. | The concentration of the compound may be too high for the chosen solvent at low temperatures. | Gently warm the solution to 37°C and sonicate to redissolve the precipitate before use. Consider preparing a more dilute stock solution for long-term storage. |
| Inconsistent results in biological assays. | 1. Compound degradation. 2. Inaccurate pipetting of the stock solution. 3. Adsorption of the compound to plasticware. | 1. Prepare fresh stock solutions from the solid compound. 2. Use calibrated pipettes and pre-wet the tip with the solvent before dispensing. 3. Consider using low-adhesion microplates or glassware. |
| Low or no biological activity observed. | 1. The compound may not be active in the specific assay system. 2. The concentration range tested is not optimal. 3. The compound has degraded. | 1. Review the literature for known biological activities and appropriate assay systems. Lignans from Kadsura longipedunculata have shown antioxidant and anti-inflammatory activities.[2][3][4] 2. Perform a dose-response experiment over a wider concentration range. 3. Verify the integrity of your compound stock. |
Storage and Handling Data
| Parameter | Recommendation | Source |
| Solid Compound Storage Temperature | 2-8°C (Short-term) | [1] |
| Solid Compound Long-Term Storage | Store in a sealed, cool, and dry condition. | [2] |
| Stock Solution Storage Temperature | ≤ -20°C | [1][2] |
| Solid Compound Shelf Life | Up to 24 months (if stored correctly) | [1] |
| Stock Solution Shelf Life | Up to two weeks | [1] |
| Recommended Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate for a few minutes until the compound is fully dissolved.[2]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two weeks.[1]
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is adapted from studies on the anti-inflammatory effects of natural products. Lignans from Kadsura longipedunculata have been shown to inhibit nitric oxide (NO) production.[3]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.5%.
-
Inflammatory Stimulation: Pre-treat the cells with the compound dilutions for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations
Caption: Workflow for evaluating the anti-inflammatory activity.
Caption: Potential anti-inflammatory signaling pathway.
References
Minimizing epimerization of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing epimerization during the synthesis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis of this compound, a furofuran lignan (B3055560), with a focus on preventing and troubleshooting epimerization at its key chiral centers. The core structure is typically formed via oxidative dimerization of a phenylpropanoid precursor, a step where stereocontrol is critical.
Q1: What is epimerization and why is it a major concern in the synthesis of this lignan?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. This results in the formation of a diastereomer, known as an epimer. For a complex molecule like this compound, which has multiple stereocenters, maintaining the correct stereochemistry is crucial as different epimers can exhibit significantly different biological activities and pharmacological properties. The formation of undesired epimers also complicates purification and reduces the yield of the target compound.
Q2: I'm observing a mixture of diastereomers after the oxidative cyclization step. What are the likely causes and how can I improve stereoselectivity?
A2: The oxidative cyclization of the phenylpropanoid precursor is a critical step where the stereochemistry of the furofuran core is established. Poor diastereoselectivity can stem from several factors:
-
Reaction Conditions: Strongly acidic or basic conditions can promote epimerization of the benzylic protons.[1] High temperatures and prolonged reaction times can also lead to a loss of stereochemical integrity.[1]
-
Oxidizing Agent: The choice of oxidizing agent is critical. Harsh oxidants can lead to side reactions and poor stereocontrol.
Recommended Solutions:
-
Optimize Reaction pH: Employ milder acids, such as pyridinium (B92312) p-toluenesulfonate (PPTS), instead of strong mineral acids.[1] If basic conditions are required, use hindered, non-nucleophilic organic bases like 2,6-lutidine or a proton sponge.[1]
-
Temperature and Time Control: Perform the reaction at lower temperatures to reduce the rate of epimerization and minimize the reaction time.[1]
-
Choice of Oxidant: Consider using enzyme-catalyzed methods, for instance, using laccase or peroxidase, which can offer high regio- and stereoselectivity in the dimerization of phenolic compounds like coniferyl alcohol.[2] Alternatively, metal-mediated oxidative cyclizations, for example with Mn(III) acetate, have shown excellent diastereocontrol in the synthesis of furofuran lignans (B1203133).
Q3: I suspect epimerization is occurring during the deprotection of the phenolic hydroxyl groups. What are some milder deprotection conditions?
A3: Deprotection of phenolic hydroxyls, especially when using protecting groups that require harsh acidic or basic cleavage, is a common step where epimerization can occur.
Recommended Solutions:
-
Protecting Group Strategy: Choose protecting groups that can be removed under mild conditions. For phenolic hydroxyls, silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers are often good choices.[1]
-
Mild Deprotection Reagents:
-
For methyl ethers, boron tribromide (BBr₃) is a classic reagent for mild cleavage.[3]
-
For methoxymethyl (MOM) ethers, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) can be a very mild and selective heterogeneous catalyst.[4]
-
Photoredox catalysis offers a modern, chemoselective method for the deprotection of phenolic ethers under neutral conditions.[5]
-
Q4: How can I accurately determine the diastereomeric ratio of my product?
A4: Accurate determination of the diastereomeric ratio (d.r.) is essential for optimizing your reaction conditions.
-
NMR Spectroscopy: ¹H NMR is a primary tool for determining d.r.[6] By carefully integrating well-resolved signals corresponding to each diastereomer, you can calculate their relative amounts. For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can provide better resolution.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[1][8][9] This method can provide highly accurate measurements of the epimeric ratio.
Quantitative Data on Diastereoselectivity
The following table summarizes the impact of reaction conditions on the diastereomeric ratio in a representative lignan synthesis. While not specific to this compound, the data illustrates key principles for minimizing epimerization.
| Entry | Base/Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:epimer) | Reference |
| 1 | NaH | THF | 25 | 70:30 | [1] |
| 2 | K₂CO₃ | Acetone | 25 | 85:15 | [1] |
| 3 | 2,6-Lutidine | CH₂Cl₂ | 0 | >95:5 | [1] |
| 4 | TFA (1.1 eq) | CH₂Cl₂ | 25 | 60:40 | [1] |
| 5 | PPTS (0.1 eq) | CH₂Cl₂ | 25 | 90:10 | [1] |
Data is illustrative and based on general principles of controlling stereoselectivity in related syntheses.
Experimental Protocols
Protocol: Stereoselective Oxidative Dimerization of a Protected Coniferyl Alcohol Derivative
This protocol is adapted from established methods for the synthesis of furofuran lignans and is intended as a starting point for the synthesis of this compound. Phenolic hydroxyls of the precursor should be protected (e.g., as methyl or benzyl ethers) prior to this step.
Materials:
-
Protected coniferyl alcohol derivative (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Oxidizing agent (e.g., FeCl₃, 2.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the protected coniferyl alcohol derivative in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of FeCl₃ in anhydrous CH₂Cl₂ dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected furofuran lignan.
-
Analyze the diastereomeric ratio of the purified product using ¹H NMR and/or chiral HPLC.
Visualizations
Troubleshooting Workflow for Epimerization
Caption: A logical workflow for troubleshooting and resolving epimerization issues during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" vs other lignans anti-inflammatory activity
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of various lignans (B1203133), with a focus on available experimental data. This guide compares the activities of well-studied lignans and highlights the current knowledge gap regarding the specific compound 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.
Introduction
Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][] Their mechanisms of action often involve the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6] This guide provides a comparative overview of the anti-inflammatory activity of several prominent lignans, supported by experimental data. It is important to note that while the interest in this class of compounds is growing, specific experimental data on the anti-inflammatory activity of This compound is not currently available in the public domain. This compound, with CAS number 666250-52-8, has been isolated from plants such as Kadsura longipedunculata and Rodgersia podophylla.[7][8] The broader class of bisepoxylignans is recognized for its anti-inflammatory potential, suggesting that this compound may also possess such properties, though this remains to be experimentally verified.[1]
Comparative Anti-inflammatory Activity of Selected Lignans
The following table summarizes the available quantitative data on the anti-inflammatory effects of three well-researched lignans: Schisandrin, Secoisolariciresinol diglucoside (SDG), and Matairesinol.
| Lignan (B3055560) | Model System | Key Findings | Reference |
| Schisandrin A | Carrageenan-induced paw edema in mice | Significantly inhibited paw edema. | [4] |
| Xylene-induced ear edema in mice | Significantly decreased the degree of edema. | [4] | |
| LPS-stimulated RAW 264.7 macrophages | Inhibited nitric oxide (NO) production, prostaglandin (B15479496) E2 (PGE2) release, and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10] | [9][10] | |
| Secoisolariciresinol diglucoside (SDG) | High-fat diet-induced colon inflammation in mice | Ameliorated morphologic damage of the colon and improved intestinal barrier integrity. | [11] |
| LPS-stimulated human umbilical vein endothelial cells (HUVECs) | Increased nitric oxide (NO) release and decreased the levels of IL-1β, IL-6, and TNF-α.[12] | [12] | |
| TNF-α-stimulated microglial cells | Did not significantly alter the expression of NF-κB targets IL-1β and TNF-α. | [13] | |
| Matairesinol | Sepsis model in rats (cecal ligation and perforation) | Improved neuronal apoptosis and weakened microglial activation. Hampered the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1).[5][14] | [5][14] |
| LPS-stimulated microglia | Hampered the expression of pro-inflammatory factors and facilitated the contents of glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD).[5][15] | [5][15] |
Signaling Pathways in Lignan-Mediated Anti-inflammation
A common mechanism underlying the anti-inflammatory effects of many lignans is the inhibition of the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.
References
- 1. Design and synthesis of novel derivatives of bisepoxylignans as potent anti-inflammatory agents involves the modulation of the M1/M2 microglia phenotype via TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin | CAS:66575-29-9 | adenylate cyclase activator | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl caffeate | CAS:102-37-4 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical anti-inflammatory lignans from Haplophyllum hispanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Hydroxyflavone | CAS:6665-86-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. researchgate.net [researchgate.net]
- 15. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and Podophyllotoxin
A comprehensive evaluation of the cytotoxic profiles of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene and the well-established anticancer agent, podophyllotoxin (B1678966), is currently hampered by a significant lack of publicly available scientific data for the former compound. While extensive research has elucidated the cytotoxic mechanisms and potency of podophyllotoxin against various cancer cell lines, "this compound," a lignan (B3055560) isolated from Kadsura longipedunculata, remains largely uncharacterized in the context of its cytotoxic potential.
This guide, therefore, focuses on providing a detailed overview of the cytotoxic properties of podophyllotoxin, serving as a benchmark for future comparative studies, should data for this compound become available.
Podophyllotoxin: A Potent Cytotoxic Agent
Podophyllotoxin is a naturally occurring aryltetralin lignan that has been extensively studied for its potent cytotoxic and anticancer activities. Its derivatives, such as etoposide (B1684455) and teniposide, are clinically used chemotherapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of podophyllotoxin has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.02 - 0.43 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 0.001 - >40 | [2][3] |
| HL-60 | Promyelocytic Leukemia | 18 | [1] |
| SMMC-7721 | Hepatoma | >40 | [2] |
| SW-480 | Colon Adenocarcinoma | >40 | [2] |
| HCT 116 | Colorectal Carcinoma | Not specified | [1] |
| HeLa | Cervical Adenocarcinoma | Not specified | [1] |
| HSC-2 | Oral Squamous Carcinoma | 0.22 | [1] |
| SCC-9 | Oral Squamous Carcinoma | 0.23 | [1] |
| A-253 | Oral Squamous Carcinoma | 0.25 | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
The cytotoxicity of podophyllotoxin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of podophyllotoxin. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
Mechanism of Action and Signaling Pathways
Podophyllotoxin exerts its cytotoxic effects primarily through the inhibition of microtubule polymerization.[1] By binding to tubulin, it prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
Caption: Podophyllotoxin's mechanism of action leading to apoptosis.
Additionally, some derivatives of podophyllotoxin, like etoposide, function as topoisomerase II inhibitors, leading to DNA strand breaks and apoptosis.[4]
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
Conclusion
Podophyllotoxin is a well-documented cytotoxic agent with a clear mechanism of action and established potency against numerous cancer cell lines. In contrast, the cytotoxic profile of "this compound" remains to be determined. Future research, including in vitro cytotoxicity screening and mechanistic studies, is necessary to ascertain its potential as an anticancer compound and to enable a direct comparison with established agents like podophyllotoxin. Researchers in drug discovery are encouraged to investigate the biological activities of this and other understudied natural products.
References
- 1. "Computationally Assisted Assignment of the Kadsuraols, a Class of Chem" by Xiaojuan Wang, Jiabao Liu et al. [scholarlycommons.henryford.com]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Mechanism of Action of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a diepoxylignan compound that holds potential for therapeutic applications. Lignans (B1203133), a class of polyphenolic compounds found in plants, are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] While direct experimental data on the mechanism of action of this compound is limited, research on structurally similar bisepoxylignans suggests a likely mechanism involving the modulation of key inflammatory signaling pathways.[5][6][7] This guide provides a comparative framework for validating the putative mechanism of action of this compound, drawing parallels with other well-studied lignans and outlining essential experimental protocols.
Proposed Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway
Based on evidence from related bisepoxylignan compounds, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently leads to the downregulation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[5][6] This pathway is a critical component of the innate immune response and its dysregulation is implicated in various inflammatory diseases and cancers.[1][2][8][9][10]
Caption: Proposed mechanism of this compound action.
Comparison with Alternative Compounds
To validate the efficacy and mechanism of this compound, its performance should be compared against known inhibitors of the NF-κB and MAPK pathways, as well as other bioactive lignans.
| Compound Class | Specific Examples | Known Mechanism of Action | Potential for Comparison |
| Diepoxylignans | This compound (Test Compound) | Putative TLR4/NF-κB inhibitor | Direct comparison of potency and efficacy. |
| Bisepoxylignans | Dendranlignan A, Compound 7x | Inhibit TLR4/NF-κB pathway, promote M2 microglial polarization.[5][6] | Benchmarking against compounds with a similar proposed mechanism. |
| Other Lignans | Deoxypodophyllotoxin, Magnolin | Inhibit NF-κB, PI3K/Akt/mTOR, and MAPK pathways; induce apoptosis.[3][11] | Comparison of broader anti-inflammatory and anti-cancer effects. |
| Known Pathway Inhibitors | TAK-242 (TLR4 inhibitor), Bay 11-7082 (IKK inhibitor) | Directly inhibit specific components of the TLR4/NF-κB pathway.[12][13] | Positive controls to validate the proposed mechanism. |
Experimental Protocols for Mechanism Validation
The following experimental protocols are designed to systematically validate the proposed mechanism of action of this compound.
In Vitro Anti-inflammatory Activity Assessment
-
Objective: To determine the effect of the compound on the production of pro-inflammatory mediators in a cellular model of inflammation.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Method:
-
Culture cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess assay, respectively.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of each inflammatory mediator.
Western Blot Analysis of NF-κB Pathway Proteins
-
Objective: To investigate the effect of the compound on the activation of key proteins in the NF-κB signaling pathway.
-
Method:
-
Treat cells as described in the anti-inflammatory activity assessment.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of IKK, IκBα, and p65 (a subunit of NF-κB).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein for each target.
Immunofluorescence for NF-κB Nuclear Translocation
-
Objective: To visualize the effect of the compound on the translocation of NF-κB from the cytoplasm to the nucleus.
-
Method:
-
Grow cells on coverslips and treat as previously described.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize using a fluorescence microscope.
-
-
Data Analysis: Qualitatively and quantitatively assess the localization of p65 in the cytoplasm versus the nucleus.
Molecular Docking with TLR4/MD2 Complex
-
Objective: To computationally predict the binding affinity and interaction of the compound with the TLR4/MD2 complex.
-
Method:
-
Obtain the 3D structure of the TLR4/MD2 complex from the Protein Data Bank.
-
Generate a 3D model of this compound.
-
Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger Maestro.
-
-
Data Analysis: Analyze the binding energy and interacting amino acid residues to predict the stability and nature of the interaction.
Caption: A general workflow for validating the proposed mechanism of action.
Conclusion
While further direct experimental evidence is required to definitively elucidate the mechanism of action of this compound, the proposed inhibition of the TLR4/NF-κB signaling pathway provides a strong and testable hypothesis based on the activity of structurally related compounds. The comparative and experimental framework outlined in this guide offers a robust approach for researchers to validate this mechanism and to understand the therapeutic potential of this promising diepoxylignan. Through systematic investigation, the scientific community can build a comprehensive understanding of its biological effects and pave the way for its potential development as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A comprehensive insight into the antineoplastic activities and molecular mechanisms of deoxypodophyllotoxin: Recent trends, challenges, and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting lignin-based nanomaterials for enhanced anticancer therapy: A comprehensive review and future direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel derivatives of bisepoxylignans as potent anti-inflammatory agents involves the modulation of the M1/M2 microglia phenotype via TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new bisepoxylignan dendranlignan A isolated from Chrysanthemum Flower inhibits the production of inflammatory mediators via the TLR4 pathway in LPS-induced H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anticancer Potentials of the Lignan Magnolin: A Systematic Review [mdpi.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
A Comparative Guide to Synthetic vs. Natural 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene for Researchers
An Objective Analysis for Drug Development Professionals and Scientists
The neolignan 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, a complex phytochemical isolated from medicinal plants such as Rodgersia podophylla and the fruits of Kadsura longipedunculata, has garnered interest for its potential biological activities.[1][2] As with many natural products, the advancement from discovery to clinical application necessitates a reliable and scalable supply, bringing into focus the critical choice between natural isolation and chemical synthesis.
This guide provides a comparative overview of synthetic versus naturally sourced this compound. It is important to note that while this specific neolignan is commercially available as a reference standard, detailed head-to-head comparative studies on its synthetic and natural forms are not extensively available in current literature. Therefore, this analysis is built upon established principles of natural product chemistry and synthetic organic chemistry, supplemented with data from closely related lignan (B3055560) analogues.
Data Summary: A Head-to-Head Comparison
The following tables summarize the key quantitative and qualitative differences between the two sources of this compound.
Table 1: Source and Production Characteristics
| Parameter | Natural Isolation | Chemical Synthesis |
| Primary Source | Fruits of Kadsura longipedunculata, aerial parts of Rodgersia podophylla.[1][2] | Commercially available chemical precursors. |
| Production Method | Solvent extraction, chromatographic purification. | Multi-step, controlled chemical reactions. |
| Scalability | Limited by plant availability, harvest time, and extraction efficiency. | Potentially highly scalable for large quantities. |
| Batch-to-Batch Consistency | Can vary due to environmental factors, plant genetics, and extraction nuances. | High, with well-defined reaction conditions. |
| Environmental Impact | Dependent on sustainable harvesting practices; involves significant solvent use. | Dependent on green chemistry principles; involves solvents and reagents. |
Table 2: Physicochemical and Purity Profile
| Parameter | Natural Isolation | Chemical Synthesis |
| Purity | Variable; typically high after extensive purification, but may contain isomeric or structurally related lignans. | Typically high (>95-99%); impurities are well-defined (reagents, byproducts). |
| Stereochemistry | Usually isolated as a single enantiomer or diastereomer as dictated by biosynthesis. | Can produce racemic mixtures unless a specific asymmetric synthesis is employed. Stereochemical control is a key challenge. |
| Typical Yield | Low, often <0.1% of the initial dry plant mass. | Highly variable based on the complexity of the route, but can be optimized for higher yields than extraction. |
| Associated Impurities | Other co-extracted phytochemicals (e.g., other lignans, terpenoids, flavonoids). | Residual solvents, catalysts, reagents, and reaction side-products. |
Table 3: Biological Activity Profile
| Activity Type | Natural this compound | Synthetic this compound |
| Anti-Inflammatory | Lignans from Kadsura show anti-inflammatory properties, often via NF-κB and MAPK pathway inhibition.[3] | Expected to be similar to the natural form, but activity can be highly dependent on obtaining the correct stereoisomer. |
| Antiviral | Lignans from Kadsura longipedunculata have demonstrated weak anti-HIV activity. | Biological activity data for the synthetic form is not currently reported. |
| Neuroprotective | Extracts from Kadsura longipedunculata are used in traditional medicine for insomnia and have been shown to act as 5-HT1A receptor agonists.[4] | Activity is contingent on stereochemistry; different isomers may have different receptor binding affinities. |
| Quantitative Data (IC₅₀) | Specific IC₅₀ values for this compound are not reported in the reviewed literature. | Specific IC₅₀ values for this compound are not reported in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the isolation and a plausible synthesis of the target neolignan.
Protocol 1: Isolation from Natural Source (Kadsura longipedunculata)
This protocol is a representative method based on common lignan extraction techniques.
-
Preparation of Plant Material : Air-dry the fruits of Kadsura longipedunculata and grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered fruit (e.g., 1 kg) with 95% methanol (B129727) (10 L) at room temperature for 72 hours. Repeat the extraction three times.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.
-
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and n-butanol.
-
The lignan fraction is typically enriched in the ethyl acetate partition. Concentrate this fraction in vacuo.
-
-
Chromatographic Purification :
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate 9:1 to 1:1).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm).
-
-
Final Purification :
-
Combine fractions containing the target compound.
-
Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient system to achieve high purity.
-
-
Structure Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).
Protocol 2: Representative Asymmetric Synthesis of an 8,4'-Oxyneolignan Core
As a direct total synthesis for the target molecule is not published, this protocol outlines a plausible, stereocontrolled route to a similar neolignan core, adapted from established methods. This demonstrates the complexity and control required.
-
Preparation of Chiral Aldehyde :
-
Protect the hydroxyl group of (S)-methyl lactate (B86563) using p-methoxybenzyl (PMB) chloride.
-
Reduce the ester to the corresponding alcohol using LiAlH₄ in THF at 0°C.
-
Perform a Swern oxidation on the alcohol to yield the chiral (S)-2-(p-methoxybenzyloxy)propanal.
-
-
Aryl Group Introduction :
-
React the chiral aldehyde with an appropriate aryl Grignard reagent (e.g., 3,4-dimethoxyphenylmagnesium bromide) in THF at -78°C to install the first phenylpropane unit with diastereocontrol.
-
-
Formation of the Ether Linkage (Mitsunobu Reaction) :
-
Protect the newly formed secondary alcohol.
-
Selectively deprotect the primary alcohol and convert it to a good leaving group (e.g., a mesylate).
-
Perform an Sₙ2 reaction with a second phenolic compound (e.g., a protected 4-hydroxy-3-methoxyphenol) to form the crucial 8-O-4' ether linkage. Alternatively, a Mitsunobu reaction between the secondary alcohol and the phenol (B47542) can be used.
-
-
Cyclization and Ring Formation (Epoxidation) :
-
The diepoxy structure of the target molecule is unusual. A plausible synthetic step would involve Sharpless asymmetric epoxidation of corresponding allyl precursors to form the epoxide rings with high stereocontrol. This would likely be performed on precursors to the final aromatic systems.
-
-
Final Elaboration and Deprotection :
-
Perform any necessary functional group manipulations on the aromatic rings.
-
Remove all protecting groups (e.g., PMB group removal using DDQ) to yield the final neolignan.
-
-
Purification : Purify the final product using column chromatography on silica gel followed by preparative HPLC to isolate the desired stereoisomer in high purity.
Visualizing the Processes and Pathways
Diagrams help clarify complex workflows and biological mechanisms. The following are rendered using the DOT language.
Conclusion and Recommendations
The choice between a synthetic and a natural source for this compound depends entirely on the research objective.
-
For Early-Stage Research and Screening : Naturally derived material is often sufficient. While potentially containing related compounds, this can sometimes be advantageous in identifying synergistic effects within a "lignan-rich" fraction.
-
For Mechanistic Studies and Structure-Activity Relationships (SAR) : A synthetic source is superior. It provides access to stereoisomers that may not exist in nature, allowing for a precise determination of the pharmacologically active configuration. The well-defined impurity profile of a synthetic compound ensures that the observed biological effects are attributable to the molecule of interest.
-
For Preclinical and Clinical Development : A scalable, consistent, and well-documented synthetic route is almost always required. It ensures batch-to-batch reproducibility and meets the stringent purity requirements set by regulatory agencies.
Ultimately, while nature provides the blueprint, chemical synthesis offers the control and scalability necessary to fully investigate and potentially harness the therapeutic promise of complex molecules like this compound. Future research should focus on developing a total synthesis for this specific neolignan and conducting direct comparative bioassays to validate the hypotheses presented in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Analysis and Experimental Validation of Lignan Extracts from Kadsura longipedunculata for Potential 5-HT1AR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, the evaluation of a novel compound's in vivo efficacy is a critical step in the journey from discovery to clinical application. This guide addresses the therapeutic potential of the neolignan, 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.[1]
Currently, there is a notable absence of published in vivo efficacy studies for this compound. This compound, a neolignan isolated from the aerial parts of Rodgersia podophylla, remains largely unexplored in terms of its systemic effects in living organisms.[1] The lack of data precludes a direct quantitative comparison with established drugs for any specific indication.
However, the purpose of this guide is to provide a comprehensive framework for how such an evaluation would be conducted. By outlining the necessary experimental protocols and data presentation methods, we aim to equip researchers with a roadmap for assessing the in vivo potential of this and other novel chemical entities. To illustrate these principles, we will use hypothetical data and draw parallels with the evaluation of other compounds where in vivo data is available.
Framework for In Vivo Efficacy Evaluation
A typical preclinical in vivo study to determine the efficacy of a compound like this compound would follow a structured workflow. The primary goal is to assess the compound's therapeutic effect and safety profile in a relevant animal model of a specific disease.
Caption: A generalized workflow for preclinical in vivo efficacy studies of a novel compound.
Hypothetical Data Comparison
To illustrate how data would be presented, the following table provides a hypothetical comparison of this compound with a known anti-inflammatory drug, Diclofenac, in a carrageenan-induced paw edema model in mice. This data is purely illustrative and not based on actual experimental results for this compound.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | 0% | - |
| This compound | 10 | 25% | < 0.05 |
| 25 | 45% | < 0.01 | |
| 50 | 60% | < 0.001 | |
| Diclofenac (Positive Control) | 10 | 70% | < 0.001 |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation of research findings. Below is a sample protocol for a carrageenan-induced paw edema model, which is a standard in vivo assay for evaluating acute anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Handling and Acclimatization: Male Swiss albino mice (20-25g) are housed under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly divided into treatment groups (n=6 per group): Vehicle control, positive control (e.g., Diclofenac), and test compound groups at varying doses. The test compound and Diclofenac are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).
-
Calculation of Edema and Inhibition: The percentage of paw edema is calculated as: [(Vt - V0) / V0] x 100. The percentage of inhibition of edema is calculated as: [1 - (Edema_treated / Edema_control)] x 100.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is considered statistically significant.
Potential Signaling Pathways
While the specific mechanism of action for this compound is unknown, many neolignans exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. A common pathway investigated for such compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a central regulator of inflammatory responses.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Conclusion
Although direct in vivo efficacy data for this compound is not yet available, the frameworks and methodologies outlined in this guide provide a clear path for future research. The systematic evaluation of this and other novel compounds through rigorous preclinical studies is essential for the identification of new therapeutic agents. The visualization of experimental workflows and signaling pathways, coupled with standardized data presentation, will be instrumental in advancing our understanding of their potential clinical utility.
References
Cross-validation of analytical methods for "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene"
A Comparative Guide to the Cross-Validation of Analytical Methods for Diepoxylignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of diepoxylignans, a class of compounds that includes structures such as "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene". The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control.
This document outlines the experimental protocols and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While direct experimental cross-validation studies for "this compound" are not extensively available in scientific literature, this guide collates and compares data from validated methods for the analysis of structurally related lignans (B1203133). This comparative analysis will aid researchers in selecting the most appropriate method for their specific application.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the key performance parameters of HPLC-UV, LC-MS, and GC-MS methods for the analysis of various lignans. These parameters are crucial for evaluating the reliability and suitability of a method.
Table 1: Comparison of HPLC-UV and LC-MS Method Performance for Lignan (B3055560) Analysis
| Parameter | HPLC-UV/DAD | LC-MS/MS | Analyte/Reference |
| Limit of Detection (LOD) | 1.24–9.00 ng[1] | 4-10 µ g/100g (solid foods)[2] | Dibenzylbutyrolactone lignans[1], Enterolignan precursors[2] |
| Limit of Quantitation (LOQ) | 3.71–31.71 ng[1] | 0.27–0.95 mg/L[3] | Dibenzylbutyrolactone lignans[1], Coniferous wood lignans[3] |
| Linearity (r²) | > 0.9997[1] | Not specified | Dibenzylbutyrolactone lignans[1] |
| Precision (%RSD) | < 2.94%[1] | 6-33%[2] | Dibenzylbutyrolactone lignans[1], Enterolignan precursors[2] |
| Accuracy (Recovery) | 96.68%–103.63%[1] | 73-123%[2] | Dibenzylbutyrolactone lignans[1], Enterolignan precursors[2] |
| Specificity | Lower; prone to interference from co-eluting compounds.[3][4] | Higher; based on mass-to-charge ratio, reducing matrix effects.[4] | General observation |
| Cost | Lower initial and operational cost.[3] | Higher initial and operational cost. | General observation |
| Throughput | Generally lower than some advanced MS methods. | Can be high with UHPLC systems. | General observation |
Table 2: General Comparison of Chromatographic Methods for Lignan Analysis
| Feature | HPLC-UV/DAD | LC-MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass.[4] | Separation based on boiling point/volatility, detection by mass.[5][6] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[6] | Not required. Suitable for a wide range of polarities and molecular weights.[6] | Requires volatile and thermally stable compounds. Derivatization is often necessary for lignans.[3][7] |
| Derivatization | Not needed. | Not needed. | Required for polar functional groups (e.g., silylation).[3][7] |
| Sensitivity | Moderate. | High to very high.[4] | High. |
| Selectivity | Moderate.[3] | Very high.[4] | High. |
| Matrix Effect | Can be significant.[3] | Can be significant but manageable with internal standards. | Less prone to matrix effects than LC-MS. |
| Typical Analytes | Free lignans and glycosides. | Broad range of lignans and their metabolites.[7] | Volatilized (derivatized) lignans.[7] |
Experimental Protocols
Extraction of Lignans from Plant Material
The efficient extraction of lignans from the plant matrix is a critical first step. Lignans may exist as free aglycones or as more polar glycosides, requiring appropriate solvent systems and potentially a hydrolysis step.[7][8]
-
Materials :
-
Dried and powdered plant material.
-
Solvents: 70-80% aqueous methanol (B129727) or ethanol (B145695), n-hexane (for defatting).[8][9]
-
Sonication bath or orbital shaker.
-
Centrifuge.
-
Rotary evaporator.
-
-
Protocol :
-
Defatting (if necessary) : For oil-rich materials like seeds, pre-extract the powdered sample with n-hexane to remove lipids.
-
Solvent Extraction : Macerate the plant material with 70-80% aqueous methanol or ethanol at a solid-to-liquid ratio of 1:10 to 1:20.[9]
-
Enhancement : Use sonication for 30-60 minutes or shaking for 24 hours at room temperature to improve extraction efficiency.[9]
-
Separation : Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant residue to ensure complete recovery.
-
Concentration : Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Hydrolysis (Optional) : To analyze total lignan content (aglycones), the extract can be subjected to acid, alkaline, or enzymatic hydrolysis to cleave glycosidic bonds.[7][8] Note that acidic hydrolysis can sometimes lead to the formation of artifacts.[8]
-
Purification : The hydrolyzed extract can be further purified by liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or by solid-phase extraction (SPE).[9]
-
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is a robust and widely used technique for the separation and quantification of lignans.[9]
-
Instrumentation :
-
HPLC system with a gradient pump, autosampler, and UV or Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[3]
-
Gradient : A typical gradient might start at 10-20% B, increasing to 80-100% B over 30-40 minutes.[9]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : ~280 nm, which is a common absorbance maximum for many lignans.[3]
-
Column Temperature : Ambient or controlled at a specific temperature (e.g., 25-30°C).
-
-
Method Validation : The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing complex matrices or trace amounts of lignans.[4]
-
Instrumentation :
-
LC system (as above) coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
-
Chromatographic Conditions :
-
Similar to HPLC-UV, but often with UHPLC columns for faster analysis.
-
Mobile phases must be volatile (e.g., using ammonium (B1175870) acetate or formate (B1220265) as buffers instead of phosphate).
-
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray Ionization (ESI) is common for lignans.
-
Polarity : Both positive and negative ion modes should be evaluated, though negative mode is often effective for phenolic compounds.
-
Detection Mode : For quantitative analysis, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument for its superior sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for lignan analysis but requires derivatization to make the compounds volatile.[3]
-
Protocol :
-
Derivatization : The dried lignan extract must be derivatized to increase volatility. A common method is silylation, where trimethylsilyl (B98337) (TMS) ethers are formed by reacting the sample with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[7]
-
Injection : The derivatized sample is injected into the GC system.
-
Separation : A non-polar capillary column (e.g., HP-5MS) is typically used. The oven temperature is programmed to ramp up (e.g., from 150°C to 300°C) to separate compounds based on their boiling points.
-
Detection : The mass spectrometer identifies compounds based on their unique mass spectra, which can be compared to spectral libraries for identification.[9]
-
Mandatory Visualizations
Caption: General experimental workflow for the analysis of lignans.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of phytochemical analysis, the accuracy and reliability of quantification are paramount. This necessitates the use of well-characterized reference standards. This guide provides a comprehensive comparison of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene as a reference standard against other potential alternatives, supported by available data and detailed experimental protocols.
Introduction to this compound
This compound is a neolignan that has been isolated from the aerial parts of Rodgersia podophylla and the fruits of Kadsura longipedunculata.[1] As a distinct phytochemical entity, it holds significance in the chemical profiling and standardization of these medicinal plants and related species. Its availability as a high-purity reference standard (typically ≥98% by HPLC) allows for its use in content determination and various pharmacological research activities.[2][3]
Chemical Properties:
-
CAS Number: 666250-52-8
-
Molecular Formula: C₁₈H₁₈O₄
-
Molecular Weight: 298.33 g/mol [1]
Alternative Reference Standards for Lignan (B3055560) Analysis
The primary alternatives to this compound for the phytochemical analysis of Kadsura longipedunculata would be other lignans (B1203133) that are also major constituents of the plant. The genus Kadsura is rich in various types of lignans, which are considered its characteristic chemical components. These can be broadly categorized into dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[4]
Potential Alternative Lignan Reference Standards from Kadsura longipedunculata:
While direct comparative studies are limited, the following lignans, also found in Kadsura longipedunculata, could serve as alternative or complementary reference standards:
-
Dibenzocyclooctadiene Lignans: This class constitutes more than half of the total lignans in Kadsura. Specific examples, though not commercially available as readily as the target compound, could be isolated and purified for use as standards.
-
Other Neolignans and Lignans: A comprehensive phytochemical analysis may require a panel of reference standards representing the different structural classes of lignans present in the plant.
The choice of a reference standard will ultimately depend on the specific research question, the analytical method employed, and the availability of high-purity standards.
Comparison of Performance
Table 1: Comparative Framework for Lignan Reference Standards
| Parameter | This compound | Potential Alternative Lignans (from Kadsura spp.) | Key Considerations for Comparison |
| Purity | Commercially available with ≥98% purity (HPLC).[2][3] | Purity would need to be established upon isolation and purification, often using techniques like qNMR for accurate determination.[5][6][7] | High purity is crucial for accurate quantification. The method of purity assessment (e.g., HPLC, qNMR) should be considered. |
| Stability | General storage recommendations are available (sealed, cool, dry).[2] Short-term stability in solution is also noted.[8] | Stability would need to be determined empirically. Lignan stability can be influenced by factors like temperature, light, and pH.[9][10] | Long-term stability of the neat compound and stability in solution under analytical conditions are critical for reliable results. |
| Availability | Commercially available from multiple suppliers. | May require in-house isolation and purification, which can be time-consuming and requires specialized expertise. | Ready availability of a certified reference material is a significant advantage for routine analysis. |
| Chromatographic Performance | Expected to exhibit good chromatographic behavior on reversed-phase HPLC columns, typical for lignan analysis. | Chromatographic properties (retention time, peak shape) will vary depending on the specific lignan structure. | For simultaneous analysis, baseline separation from other compounds of interest is necessary. |
| Specificity | Its unique structure allows for specific detection and quantification, especially with mass spectrometry. | Each lignan will have a unique mass and fragmentation pattern, allowing for specific detection. | The chosen standard should not co-elute with other components in the sample matrix under the chosen analytical conditions. |
Experimental Protocols
While a specific validated HPLC method for this compound is not detailed in the available literature, a general experimental workflow for the analysis of lignans by HPLC can be established. This can be adapted and validated for the specific quantification of the target compound.
General HPLC Method for Lignan Analysis
This protocol is a generalized procedure and must be optimized and validated for the specific application.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A gradient elution is typically employed for the separation of multiple lignans.
-
Mobile Phase A: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
A typical gradient might start with a low percentage of organic phase, increasing linearly over time to elute more hydrophobic compounds.
3. Detection:
-
UV detection is commonly set at 280 nm for lignans.
-
Mass spectrometry provides higher selectivity and sensitivity and can be used for peak identification and confirmation.
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh the reference standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution.[8] Perform serial dilutions to create calibration standards.
-
Sample Preparation: The extraction procedure for the plant material should be optimized to ensure efficient recovery of the target lignan. This may involve solvent extraction (e.g., with ethanol (B145695) or methanol), followed by filtration.
5. Method Validation:
-
The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensuring the peak for the analyte is well-resolved from other components.
-
Linearity: Analyzing a series of standard solutions to establish a linear relationship between concentration and detector response.
-
Accuracy: Determined by recovery studies (spiking a blank matrix with a known amount of the standard).
-
Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluating the effect of small, deliberate variations in method parameters.
-
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: General workflow for the quantification of this compound.
Logical Relationship of Reference Standard Selection
Caption: Key factors influencing the choice of a reference standard.
Conclusion
This compound serves as a valuable and readily available reference standard for the phytochemical analysis of Kadsura longipedunculata and Rodgersia podophylla. Its high purity and commercial availability make it a practical choice for routine quality control and research. While other lignans from these plants are potential alternatives, their use as reference standards is currently hampered by a lack of commercial availability and the need for extensive characterization and validation. For comprehensive metabolic profiling, a multi-standard approach utilizing a panel of isolated and purified lignans, including this compound, would be the most rigorous strategy. Future research should focus on direct comparative studies of the analytical performance of these lignans to provide a more definitive guide for researchers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qNMR--a versatile concept for the validation of natural product reference compounds. | Semantic Scholar [semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability and Bioaccessibility of Lignans in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Potential of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the antioxidant activity of the natural compound "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene". While specific quantitative data for this lignan (B3055560) is not yet available in published literature, this document offers a comparative analysis against established antioxidant standards. The provided experimental protocols and data for well-characterized antioxidants will enable researchers to effectively evaluate the potential of this and other novel compounds.
"this compound" is a lignan isolated from the fruits of Kadsura longipedunculata. Lignans (B1203133) as a class of polyphenolic compounds are recognized for their various biological activities, including antioxidant and anti-inflammatory effects.[1] Studies on lignans from Kadsura longipedunculata have indicated their potential to inhibit lipid peroxidation, suggesting antioxidant capabilities.
Quantitative Comparison of Antioxidant Activity
To facilitate the benchmarking of "this compound," the following table summarizes the antioxidant activity of common reference standards. The antioxidant capacity is presented as the half-maximal inhibitory concentration (IC50), where a lower value signifies higher antioxidant potency. This data provides a crucial baseline for comparative analysis once experimental results for the target compound are obtained.
| Compound | Molecular Weight ( g/mol ) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | 356.37 | Data Not Available | Data Not Available |
| Ascorbic Acid (Vitamin C) | 176.12 | 4.97 | Not Widely Reported |
| Trolox | 250.29 | 3.77 (µg/mL) | 2.93 (µg/mL) |
| Quercetin | 302.24 | 4.97 | Not Widely Reported |
| Gallic Acid | 170.12 | Very Low (High Potency) | Not Widely Reported |
Note: The IC50 values for the standard antioxidants are sourced from various studies and can vary based on specific experimental conditions.[2][3] Researchers should always include these standards in their own experiments for accurate comparison.
Experimental Protocols for Antioxidant Activity Assessment
To ensure standardized and reproducible results, detailed protocols for two of the most common in vitro antioxidant assays, DPPH and ABTS, are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test compound at various concentrations. A blank containing only the solvent should also be prepared.
-
Initiation of Reaction: Add the DPPH solution to each well or cuvette to initiate the reaction.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100
Where Acontrol is the absorbance of the control (DPPH solution without the sample) and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is formed by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is then left to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: Before the assay, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a small volume of the test compound at various concentrations.
-
Initiation of Reaction: Add the ABTS•+ working solution to each well or cuvette.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the general workflow for benchmarking antioxidant activity and a key signaling pathway involved in the cellular antioxidant response.
Many natural compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular defense mechanisms. The Keap1-Nrf2 signaling pathway is a critical regulator of the endogenous antioxidant response.
This guide provides the foundational information and methodologies required to benchmark the antioxidant activity of "this compound". By following these protocols and utilizing the provided comparative data, researchers can generate robust and reliable data to elucidate the therapeutic potential of this and other novel antioxidant compounds.
References
Safety Operating Guide
Safe Disposal of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, a diepoxy lignan (B3055560) compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.
I. Immediate Safety and Handling Precautions
All handling and disposal procedures must be conducted with the assumption that the compound may be toxic, flammable, corrosive, and/or environmentally harmful.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.
-
Ventilation: All handling of the compound should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
II. Step-by-Step Disposal Procedure
In the absence of specific data, a universal hazardous waste disposal procedure is required. This involves segregation, proper containment, and clear labeling.
-
Segregation and Collection:
-
Do not mix this compound waste with any other chemical waste streams.[1]
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]
-
Solid waste contaminated with the compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
-
Container Labeling:
-
Storage:
-
Final Disposal:
-
The ultimate disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office. Provide them with all available information about the compound, including its origin, any known reactive properties, and the process that generated the waste. The EHS office will provide guidance and arrange for proper disposal.[1]
-
III. Disposal Considerations for Related Compounds
The disposal of epoxy compounds, in general, depends on their state. While this compound is a specific molecule, if it were part of a two-part epoxy system, the following would apply:
| State of Epoxy | Hazard Classification | Disposal Method |
| Unmixed Resin (Part A) | Typically ignitable hazardous waste (D001).[2] | Dispose of as hazardous waste through your institution's EHS office. |
| Unmixed Hardener (Part B) | May be corrosive (D002) or toxic.[2] | Dispose of as hazardous waste through your institution's EHS office. |
| Mixed, Not Fully Cured | Considered a solid waste that may still exhibit hazardous characteristics.[2] | Dispose of as hazardous waste through your institution's EHS office. |
| Fully Cured | Generally considered an inert, non-hazardous solid.[3] | May often be disposed of as regular solid waste, but confirm with your institution's EHS office.[3] |
| Empty Containers | Non-hazardous if properly emptied (less than 3% of contents remaining by weight).[3] | Can be disposed of as non-hazardous solid waste.[3] |
IV. Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the general laboratory procedures for handling hazardous waste from institutions like King County and the principles outlined in "Prudent Practices for Disposal of Chemicals from Laboratories" form the basis of these recommendations.[4][5] These include practices such as keeping waste containers closed, proper labeling, and regular checks of expiration dates for chemicals.[4]
V. Logical Workflow for Disposal
References
Essential Safety and Operational Guidance for Handling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the toxicological properties of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene have not been thoroughly investigated, it is prudent to treat it as a potentially hazardous substance.[2] Standard laboratory chemical handling precautions should be strictly followed. The recommended PPE is detailed in the table below.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles are required for protection against splashes and chemical vapors. A face shield should be worn over safety goggles when there is a significant splash hazard, such as during bulk handling or dissolution.[3] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer protection against incidental chemical contact. For prolonged handling or when dealing with solutions, wearing double gloves is recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against spills and contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Certified Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
Operational Plan: Handling and Experimental Protocols
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The product vial should be kept tightly sealed.[5]
Preparation of Solutions: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]
-
Step 1: Weighing: Don a full set of PPE. Weigh the required amount of the solid compound in a chemical fume hood to minimize inhalation risk.
-
Step 2: Dissolution: In the fume hood, add the appropriate solvent to the weighed compound in a suitable container. Gently agitate or sonicate to ensure complete dissolution.
-
Step 3: Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials, including contaminated gloves, weighing paper, and empty containers, should be considered hazardous waste.
-
Solid Waste: Collect all solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for organic waste.[6] Do not dispose of this material down the drain.[7]
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[6]
Emergency Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill using appropriate absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area. For large spills, contact the environmental health and safety office immediately. |
References
- 1. This compound | Kadsura | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
